molecular formula C9H18N2O2 B1612275 3-Amino-N-cyclopropyl-2-hydroxyhexanamide CAS No. 402958-32-1

3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Cat. No.: B1612275
CAS No.: 402958-32-1
M. Wt: 186.25 g/mol
InChI Key: DRNGSSWBFKDSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS 402960-19-4) is a high-value chemical intermediate with significant application in pharmaceutical research, most notably as a key precursor in the synthesis of Telaprevir (VX-950), a potent protease inhibitor used for treating hepatitis C virus (HCV) infection . The compound serves as the active site binding fragment during the assembly of the Telaprevir molecule . Its structural specificity is critical, with the (2S,3S)-stereoisomer being of particular importance for this application . Synthetic routes to this compound have been extensively explored, including methods involving highly diastereoselective enolate hydroxylation and the ring-opening of optically enriched epoxides to achieve the desired stereochemistry efficiently . Researchers value this compound for developing and scaling up the production of antiviral therapeutics. The molecular formula for the compound is C9H18N2O2 . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-cyclopropyl-2-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGSSWBFKDSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609865
Record name 3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402958-32-1
Record name 3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-N-cyclopropyl-2-hydroxyhexanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a chiral synthetic intermediate of significant interest in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, properties, synthesis, and biological relevance.

Introduction and Strategic Importance

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a key building block in the synthesis of potent antiviral agents, most notably Telaprevir.[1] Telaprevir is a direct-acting antiviral drug that functions as a protease inhibitor, specifically targeting the Hepatitis C Virus (HCV) NS3/4A serine protease.[2] The precise stereochemistry of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is crucial for its efficacy as a precursor in the synthesis of Telaprevir, highlighting the importance of stereocontrolled synthetic routes.[3] This guide will focus on the (2S, 3S) and (3S) stereoisomers, which are the most relevant in the context of Telaprevir synthesis.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide incorporates a hexanamide backbone with an amino group at the C3 position, a hydroxyl group at the C2 position, and a cyclopropyl amide moiety. The presence of two chiral centers at C2 and C3 leads to the existence of four possible stereoisomers.

Structural Elucidation

The definitive structure and stereochemistry of the desired (2S, 3S) isomer have been confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[4][5] While specific spectral data is not widely published in peer-reviewed journals, it is a standard quality control parameter in commercial production.

Interpreting Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the propyl chain protons, the methine protons at the chiral centers (C2 and C3), the cyclopropyl ring protons, and the amine and amide protons. The coupling constants between the protons on C2 and C3 would be critical in confirming the syn or anti relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine and secondary amide, the O-H stretching of the hydroxyl group, the C=O stretching of the amide carbonyl, and C-H stretching of the alkyl and cyclopropyl groups.[6][7] The amide I (C=O stretch) and amide II (N-H bend) bands are particularly diagnostic.[8]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structural fragments of the molecule.

Physicochemical Properties

The physicochemical properties of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and its hydrochloride salt are summarized in the table below. It is important to note that some variations in reported values exist, likely due to differences in stereoisomeric purity and experimental conditions.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O₂[9]
Molecular Weight 186.25 g/mol [9]
Appearance White to off-white solid/crystalline powder[9][10]
Melting Point 160-165 °C[9]
Solubility Slightly soluble in water and ethanol.[9]
logP (calculated) -0.2467[11]
Topological Polar Surface Area (TPSA) 75.35 Ų[11]
Storage Store in a cool, dry place in a tightly sealed container.[9]

Hydrochloride Salt Properties:

PropertyValueSource(s)
Molecular Formula C₉H₁₉ClN₂O₂[1]
Molecular Weight 222.71 g/mol [12]
Appearance White to off-white solid[1]
Storage Store under room temperature away from light.[1]

Synthesis and Experimental Protocols

The stereoselective synthesis of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available chiral precursors.

Synthetic Strategy Overview

A common approach involves the use of L-norvaline ((S)-2-aminopentanoic acid) as the starting material to set the stereochemistry at the C3 position.[5] The synthesis then proceeds through a series of steps to introduce the hydroxyl group at C2 with the desired (S) configuration and to form the N-cyclopropyl amide.

The logical flow of a representative synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_modification Chain Extension & Functionalization cluster_deprotection Deprotection cluster_final Final Product Start L-Norvaline Protection N-Benzylation Start->Protection Benzyl Halide, Base Reduction Reduction to Aldehyde Protection->Reduction Ester to Acid, then Reduction Passerini Passerini-type Reaction (with Cyclopropyl Isocyanide) Reduction->Passerini Stereoselective Addition Hydrolysis Acetyl Group Hydrolysis Passerini->Hydrolysis Base Debenzylation Hydrogenolysis Hydrolysis->Debenzylation H₂, Pd/C or Pd(OH)₂ Final (2S,3S)-3-Amino-N-cyclopropyl- 2-hydroxyhexanamide Debenzylation->Final

Caption: A generalized synthetic workflow for (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.

Illustrative Experimental Protocol (Based on Patent Literature)

The following protocol is a generalized procedure based on the synthetic strategy outlined in patent literature and should be adapted and optimized for specific laboratory conditions.[5]

Step 1: N-Protection of L-Norvaline

  • To a cooled aqueous solution of sodium hydroxide and potassium carbonate, add L-norvaline.

  • Slowly add an excess of benzyl bromide or benzyl chloride to the reaction mixture.

  • Heat the mixture to approximately 85-95 °C and maintain until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and extract the tribenzylated product, (S)-benzyl 2-(dibenzylamino)pentanoate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the tribenzylated product from Step 1 in a suitable solvent mixture (e.g., methanol/water).

  • Add a base such as sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed to the corresponding carboxylic acid, (S)-2-(dibenzylamino)pentanoic acid.

  • Acidify the reaction mixture and extract the product.

Step 3: Reduction to the Aldehyde

  • Convert the carboxylic acid from Step 2 to an activated species (e.g., an acid chloride or mixed anhydride).

  • Reduce the activated acid to the aldehyde, (S)-2-(dibenzylamino)pentanal, using a suitable reducing agent under controlled temperature conditions to avoid over-reduction to the alcohol.

Step 4: Passerini-type Reaction

  • Dissolve the aldehyde from Step 3 in an inert solvent such as dichloromethane.

  • Add cyclopropyl isocyanide and a suitable acid catalyst.

  • Stir the reaction at room temperature until completion to yield the α-acyloxy amide intermediate.

Step 5: Hydrolysis of the Acyl Group

  • Dissolve the product from Step 4 in a solvent such as methanol.

  • Add an aqueous base (e.g., sodium hydroxide) to hydrolyze the acyl group, affording (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxyhexanamide.

Step 6: Deprotection to Yield the Final Product

  • Dissolve the N-protected intermediate from Step 5 in a suitable solvent like ethanol or methanol.

  • Add a palladium catalyst (e.g., palladium on carbon or palladium hydroxide).

  • Subject the mixture to hydrogenation at a suitable pressure until the benzyl groups are completely removed.

  • Filter off the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by crystallization or chromatography to yield (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide.

Self-Validation and Quality Control: Each step of this protocol should be monitored by appropriate analytical techniques (TLC, HPLC, NMR) to ensure complete conversion and to characterize the intermediates. The final product's identity and purity should be confirmed by NMR, mass spectrometry, and HPLC. The stereochemical purity can be assessed using chiral HPLC methods.

Biological Activity and Mechanism of Action

While there is no significant evidence of intrinsic biological activity for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide itself, its critical role is as a structural component of the HCV NS3/4A protease inhibitor, Telaprevir.[13][14]

Role in Telaprevir and Inhibition of HCV NS3/4A Protease

The hepatitis C virus relies on the NS3/4A serine protease to cleave the viral polyprotein into mature, functional proteins essential for viral replication.[15] Telaprevir is a peptidomimetic inhibitor that binds to the active site of the NS3/4A protease, blocking its function and thereby halting viral replication.[13]

The 3-amino-2-hydroxyhexanamide moiety of the precursor is incorporated into the Telaprevir structure, where the hydroxyl group and the amino group play key roles in binding to the active site of the protease through hydrogen bonding and other non-covalent interactions. The cyclopropyl group provides conformational rigidity and contributes to the overall binding affinity.

The mechanism of HCV NS3/4A protease inhibition by Telaprevir can be visualized as follows:

HCV_Protease_Inhibition cluster_virus HCV Replication Cycle cluster_drug Drug Action Polyprotein HCV Polyprotein NS34A NS3/4A Protease Polyprotein->NS34A Cleavage Site ViralProteins Mature Viral Proteins NS34A->ViralProteins Processes Replication Viral Replication ViralProteins->Replication Telaprevir Telaprevir (containing the key intermediate) Telaprevir->NS34A Binds to Active Site & Inhibits

Caption: Mechanism of HCV NS3/4A protease inhibition by Telaprevir.

Safety and Handling

The hydrochloride salt of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is the most commonly handled form in laboratory and industrial settings. Based on available safety data sheets, the following information is pertinent for safe handling.

GHS Hazard Classification:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning[1]

  • Pictograms:

    • GHS07 (Exclamation Mark)

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[1]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[16]

  • Skin Protection: Wear protective gloves and clothing.[16]

  • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[16]

Conclusion

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a valuable chiral intermediate whose significance is intrinsically linked to the development of advanced antiviral therapeutics. Its stereocontrolled synthesis is a key challenge that has been addressed through multi-step procedures from readily available chiral precursors. A thorough understanding of its chemical properties, synthesis, and the biological role of the final active pharmaceutical ingredient is essential for researchers in the field of medicinal chemistry and drug development. This guide provides a foundational understanding of this important molecule, emphasizing both the practical aspects of its handling and synthesis and the strategic context of its application.

References

  • Caming Pharmaceutical Ltd. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. Retrieved from [Link]

  • Jigs Chemical Limited. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. Retrieved from [Link]

  • 2a biotech. (n.d.). Products. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Frank, K. E., et al. (2009). Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives. U.S.
  • ResearchGate. (n.d.). Typical FTIR spectrum obtained in this study showing the characteristic Amide I and Amide II peaks. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • All 'bout Chemistry. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. Retrieved from [Link]

  • Fung, J., & Lai, C. L. (2013). Telaprevir/boceprevir era: From bench to bed and back.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)-. Retrieved from [Link]

  • AlchemyPharm. (n.d.). CAS 850252-34-5 | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-. Retrieved from [Link]

  • Malcolm, B. A., et al. (2011). Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus.
  • de Sousa, L. R. F., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. Molecules (Basel, Switzerland), 29(5), 1059.
  • Glen Research. (n.d.). Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG. Retrieved from [Link]

  • GNPS. (2018, October 9). GNPS Library Spectrum CCMSLIB00004714492. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hyd. Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). Bio NMR spectroscopy. Retrieved from [Link]

  • Unite Pharm. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • Zintsmaster, J. S., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.

Sources

Technical Guide: The Role of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide in Serine Protease Inhibition

[1]

Executive Summary

3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS: 850252-34-5) represents the reduced, "latent" warhead moiety of the HCV NS3/4A protease inhibitor Telaprevir (VX-950) .[1] In medicinal chemistry, this molecule serves two distinct but critical functions:

  • Synthetic Precursor: It is the stable, chiral intermediate carrying the P1 norvaline side chain and the P1' cyclopropyl cap, designed to be oxidized in the final synthetic steps to generate the reactive

    
    -ketoamide warhead.[1]
    
  • Mechanistic Probe: As a hydroxy-amide, it functions as a transition-state isostere, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis, albeit with lower affinity than its oxidized counterpart.[1]

This guide provides an in-depth analysis of its chemical architecture, synthetic protocols, and utility in protease inhibitor research.[1]

Molecular Architecture & SAR Analysis

The efficacy of protease inhibitors relies on precise sub-site recognition.[1] This molecule maps directly to the S1 and S1' subsites of the HCV NS3 protease.[1]

Structural Deconstruction
MoietyChemical FeatureBiological Function (SAR)
Backbone (C3-C6) Norvaline (Propyl side chain)P1 Residue: Fills the hydrophobic S1 pocket of NS3.[1] The propyl chain is optimal for van der Waals contact with residues Phe-154, Ala-157, and Ile-132.[1]
C2 Position

-Hydroxyl Group (-OH)
Transition State Mimic: Mimics the oxyanion of the tetrahedral intermediate.[1] In the drug (Telaprevir), this is oxidized to a ketone to form a reversible covalent bond with Ser-139.[1]
Amide Nitrogen

-Cyclopropyl
P1' Cap: Occupies the S1' subsite.[1] The cyclopropyl group provides steric bulk to prevent proteolysis and enhances metabolic stability against peptidases.[1]
C3 Position Free Amine (-NH2)Linker Attachment: Serves as the attachment point for the P2-P3-P4 peptidomimetic backbone (e.g., tert-leucine/proline derivatives).[1]
The "Latent Warhead" Strategy

The

1

-hydroxy
1
  • Stability: The C2-hydroxyl stereocenter is chemically stable under coupling conditions.[1]

  • Activation: A Dess-Martin Periodinane (DMP) oxidation is typically employed as the final step to convert the hydroxy-amide into the active ketoamide warhead.[1]

Mechanistic Signaling & Binding Logic

The following diagram illustrates the transition from the synthetic intermediate (Hydroxy) to the active Inhibitor (Keto) and its interaction with the catalytic triad of HCV NS3.

Gcluster_EnzymeHCV NS3/4A Protease Active SiteIntermediate3-Amino-N-cyclopropyl-2-hydroxyhexanamide(Stable Precursor)OxidationOxidation Step(e.g., Dess-Martin)Intermediate->OxidationActivationActiveDrugAlpha-Ketoamide Inhibitor(Telaprevir Moiety)Oxidation->ActiveDrugYields WarheadSer139Ser-139(Nucleophile)ActiveDrug->Ser139Reversible Covalent BondTetrahedralCovalent HemiacetalComplexSer139->TetrahedralNucleophilic AttackOxyHoleOxyanion Hole(Stabilization)Tetrahedral->OxyHoleH-Bond Stabilization

Figure 1: The activation pathway of the hydroxy precursor to the ketoamide inhibitor and subsequent trapping of the catalytic serine.[1]

Synthetic Protocol: Preparation and Utilization

This protocol outlines the synthesis of the chiral intermediate and its coupling, derived from optimized routes for Telaprevir intermediates.[1]

Reagents and Equipment
  • Starting Material:

    
    -Boc-Norvalinal (Aldehyde) or 
    
    
    -Boc-Norvaline.[1]
  • Reagents: Cyclopropyl isocyanide, Acetic acid, Dess-Martin Periodinane (for downstream oxidation), TFA (for deprotection).[1]

  • Solvents: Dichloromethane (DCM), Ethyl Acetate.[1]

  • Analytical: HPLC (Chiral column), 1H-NMR.[1]

Step-by-Step Methodology (Passerini-Type Strategy)

This method utilizes a modified Passerini reaction or Cyanohydrin approach to establish the P1-P1' architecture.[1]

  • Formation of the Cyanohydrin (Alternative Route):

    • React

      
      -Boc-Norvalinal with acetone cyanohydrin/TEA to generate the cyanohydrin intermediate.[1]
      
    • Critical Control: Maintain low temperature (

      
      C) to minimize racemization at the P1 chiral center.[1]
      
  • Pinner Reaction / Amide Formation:

    • Hydrolysis of the nitrile or direct coupling of the corresponding

      
      -hydroxy acid with cyclopropylamine using EDC/HOBt.[1]
      
    • Target:

      
      -Boc-3-amino-N-cyclopropyl-2-hydroxyhexanamide.[1]
      
  • Chiral Resolution (If non-stereoselective):

    • The formation of the C2 hydroxyl often yields a diastereomeric mixture.[1]

    • Separation: Use silica gel chromatography or crystallization to isolate the (3S, 2S) isomer (Note: The specific stereochemistry at C2 is crucial for the final "S" configuration of the drug, though the oxidation destroys the C2 chirality, the precursor purity ensures consistent reaction kinetics).[1]

  • Deprotection (Yielding the Title Compound):

    • Dissolve the Boc-protected intermediate in DCM.[1]

    • Add Trifluoroacetic acid (TFA) (1:4 v/v).[1] Stir at RT for 2 hours.

    • Concentrate in vacuo.[1]

    • Result: 3-Amino-N-cyclopropyl-2-hydroxyhexanamide trifluoroacetate salt.[1]

Analytical Validation

To verify the identity of the synthesized intermediate, compare against these standard parameters:

ParameterSpecification
Physical State White to off-white solid (HCl or TFA salt)
Molecular Weight 186.25 g/mol (Free base)
1H NMR (DMSO-d6)

0.5-0.7 (m, 4H, cyclopropyl), 0.9 (t, 3H, terminal methyl), 1.3-1.5 (m, 4H, propyl chain), 3.8 (d, 1H,

-hydroxy proton).[1]
Purity (HPLC)

(Required for pharmaceutical intermediate grade)

Experimental Application: Protease Inhibition Assay

While the title compound is an intermediate, it (and its derivatives) serves as a control in FRET-based enzymatic assays to determine the contribution of the "warhead" versus the binding backbone.[1]

Assay Setup (HCV NS3/4A)
  • Enzyme: Recombinant HCV NS3/4A protease domain.[1]

  • Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).[1]

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% Glycerol, 0.1% CHAPS.[1]

Workflow
  • Dilution: Prepare serial dilutions of the test compound (Hydroxy-amide) and the oxidized reference (Ketoamide/Telaprevir) in DMSO.

  • Incubation: Incubate compound with 2 nM NS3/4A enzyme for 15 minutes at RT.

  • Initiation: Add 10

    
    M FRET substrate.
    
  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) for 20 minutes.

  • Data Analysis: Fit the initial velocities (

    
    ) to the Morrison equation to determine 
    
    
    .[1]

Expected Result: The hydroxy-intermediate typically exhibits a

micromolar (

M)

nanomolar (nM)11

References

  • Vertex Pharmaceuticals. (2005).[1] Discovery of VX-950: A Novel, Covalent, and Reversible Inhibitor of the Hepatitis C Virus NS3.4A Serine Protease. Journal of Medicinal Chemistry. Link[1]

  • Perni, R. B., et al. (2006).[1] Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of the hepatitis C virus NS3-4A serine protease. Antimicrobial Agents and Chemotherapy.[1] Link[1]

  • ChemicalBook. (2024).[1] Product Entry: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. Link

  • Google Patents. (2013).[1] CN103288671B: Synthetic method of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride.[1][2] Link

Molecular weight and formula of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

The "Warhead" Precursor in Serine Protease Inhibition

Part 1: Executive Summary & Core Identity

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a specialized peptidomimetic intermediate, primarily recognized in the pharmaceutical industry as the reduced P1-P1' fragment for Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

In the context of drug development—specifically for ketoamide-based inhibitors like Boceprevir and Telaprevir analogues—this molecule serves as the stable precursor to the electrophilic


-ketoamide "warhead." While the ketoamide moiety forms a reversible covalent bond with the catalytic Serine-139 of the viral protease, the 

-hydroxy precursor described here represents the chemically stable intermediate used during synthesis and storage before the final oxidation step.

This guide details the physicochemical properties, synthesis logic, and validation protocols for this critical scaffold.

Part 2: Technical Specifications

The following data aggregates confirmed physicochemical parameters for the (3S) diastereomer, which corresponds to the natural L-amino acid backbone (L-Norvaline) typically required for biological activity.

ParameterSpecification
Chemical Name (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide
CAS Number 402960-19-4 (Free Base) / 850252-34-5 (HCl Salt)
Molecular Formula C

H

N

O

Molecular Weight 186.25 g/mol
Monoisotopic Mass 186.1368 Da
Stereochemistry (3S) is fixed; C2-OH is typically a mixture of (2R/2S) or isolated as (2S) depending on the synthetic route.
Physical State White to off-white crystalline solid (typically as HCl salt)
Solubility Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM.
pKa (Calculated) ~13.5 (Amide), ~8.5 (Amine), ~13.0 (Hydroxyl)
Role P1-P1' Fragment; Transition State Mimic Precursor
Part 3: Synthesis & Manufacturing Protocol

Expertise & Causality: The synthesis of this molecule presents a specific challenge: preventing the racemization of the C3 chiral center (derived from the amino acid) while establishing the amide bond and the C2-hydroxyl group.

The industry-standard route utilizes a Passerini-type reaction or a Cyanohydrin protocol starting from protected L-Norvaline. The protocol below outlines the Cyanohydrin route, favored for its scalability and stereochemical preservation.

Phase 1: Precursor Preparation (Aldehyde Generation)
  • Starting Material: Boc-L-Norvaline (N-Boc-Nva-OH).

  • Logic: The carboxylic acid is reduced to an aldehyde to allow for carbon chain extension (the "warhead" carbon).

  • Method:

    • Convert Boc-L-Norvaline to the Weinreb Amide using N,O-dimethylhydroxylamine and EDCI/HOBt.

    • Reduce the Weinreb amide using Lithium Aluminum Hydride (LiAlH

      
      )  at -78°C.
      
    • Critical Check: Maintain low temperature to prevent over-reduction to the alcohol.

Phase 2: Cyanohydrin Formation & Pinner Reaction
  • Logic: We must introduce the amide carbon and the hydroxyl group simultaneously.

  • Method:

    • Treat the Boc-Nva-Aldehyde with Acetone Cyanohydrin or KCN/NaHSO

      
        to form the cyanohydrin intermediate.
      
    • Pinner Reaction / Hydrolysis: Treat the cyanohydrin with HCl/MeOH to form the methyl hydroxyimidate or directly hydrolyze to the

      
      -hydroxy acid.
      
    • Note: This step creates a new chiral center at C2, resulting in a diastereomeric mixture.

Phase 3: Amide Coupling (The P1' Introduction)
  • Reagents: Cyclopropylamine, HATU (coupling agent), DIPEA.

  • Protocol:

    • Dissolve the

      
      -hydroxy acid intermediate in DMF.
      
    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Add Cyclopropylamine (1.2 eq). Stir at RT for 4-6 hours.

    • Deprotection: Remove the Boc group using 4N HCl in Dioxane to yield the final 3-Amino-N-cyclopropyl-2-hydroxyhexanamide HCl salt .

Visualization: Synthesis Workflow

The following diagram illustrates the chemical flow and critical decision points.

SynthesisPath Start Boc-L-Norvaline (C5 Backbone) Weinreb Weinreb Amide (Activated) Start->Weinreb EDCI/HOBt Aldehyde Boc-Amino Aldehyde (Reactive Electrophile) Weinreb->Aldehyde LiAlH4 (-78°C) Cyanohydrin Cyanohydrin (C2-OH Formation) Aldehyde->Cyanohydrin KCN/NaHSO3 HydroxyAcid Alpha-Hydroxy Acid (Intermediate) Cyanohydrin->HydroxyAcid Hydrolysis (HCl) Coupling Amide Coupling (+ Cyclopropylamine) HydroxyAcid->Coupling HATU/DIPEA Final 3-Amino-N-cyclopropyl- 2-hydroxyhexanamide Coupling->Final Boc Deprotection

Figure 1: Step-wise synthetic pathway from L-Norvaline to the target alpha-hydroxy amide.

Part 4: Analytical Validation & Self-Validating Systems

To ensure the integrity of this intermediate before using it in peptide coupling (e.g., attaching the P2-P3-P4 chain), you must validate three parameters: Identity, Purity, and Stereochemistry .

1. Identity Verification (NMR)
  • 1H NMR (DMSO-d6):

    • Cyclopropyl Ring: Look for characteristic multiplets at

      
       0.4–0.7 ppm (4H) and the methine proton at 
      
      
      
      2.6 ppm.
    • Alpha-Proton (C2-H): A doublet or multiplet around

      
       3.9–4.1 ppm.
      
    • Amide NH: A distinct doublet around

      
       7.5–8.0 ppm (coupling to cyclopropyl).
      
    • Amine NH3+: Broad singlet at

      
       8.0+ ppm (if HCl salt).
      
2. Stereochemical Purity (Chiral HPLC)

Because the synthesis creates a new center at C2, you will likely have a mixture of diastereomers ((2S,3S) and (2R,3S)).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).

  • Acceptance Criterion: For "warhead" oxidation, a mixture is often acceptable if the oxidation destroys the C2 chirality (forming the ketone). However, if the hydroxy-amide is the final target, diastereomeric separation via Prep-HPLC is required.

3. Mass Spectrometry
  • ESI-MS: Positive mode.

  • Target Ion:

    
     Da.
    
  • Fragment: Loss of cyclopropylamine or water may be observed.

Part 5: Mechanism of Action (The "Why")

This molecule is the reduced scaffold of the active inhibitor. In the biological system (HCV NS3/4A Protease), the inhibitor mimics the natural substrate.

  • Substrate Mimicry: The Norvaline side chain (propyl group) fits into the S1 hydrophobic pocket of the protease.

  • Warhead Activation: In the final drug (e.g., Boceprevir), the C2-hydroxyl is oxidized to a C2-Keto group.

  • Covalent Trapping: The active site Serine-139 hydroxyl attacks the C2-Keto carbon, forming a reversible covalent hemiacetal complex. This mimics the transition state of peptide bond hydrolysis, effectively locking the enzyme.

The hydroxy form described in this guide is generally inactive or weakly active compared to the keto form, but it is the essential stable form for storage and transport.

MOA Scaffold 3-Amino-N-cyclopropyl- 2-hydroxyhexanamide (Stable Precursor) Oxidation Dess-Martin Oxidation (Synthetic Step) Scaffold->Oxidation Activation Warhead Alpha-Ketoamide (Active Warhead) Oxidation->Warhead Forms Electrophile Complex Covalent Enzyme-Inhibitor Complex (Hemiacetal) Warhead->Complex Ser-139 Attack Enzyme HCV NS3/4A Protease (Ser-139 Nucleophile) Enzyme->Complex Binding S1 Pocket

Figure 2: Transformation of the hydroxy precursor to the active ketoamide warhead and enzyme binding.

References
  • PubChem. (2025).[1] Compound Summary: (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride.[1] National Library of Medicine. [Link]

  • Prongay, A. J., et al. (2007).[2] Discovery of the HCV NS3/4A Protease Inhibitor (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-...[2]. Journal of Medicinal Chemistry, 50(10), 2310–2318.[2] [Link]

  • Han, W., et al. (2003). Alpha-Ketoamides, Alpha-Hydroxy-Beta-Amino Acids, and Amide Derivatives. U.S. Patent Application 2003/0207861. (Describes the general synthesis of alpha-hydroxy-beta-amino scaffolds for protease inhibition).

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a key chiral building block in the synthesis of several pharmacologically active molecules, most notably as an intermediate for the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1][2] The precise stereochemical arrangement of the C2 hydroxyl and C3 amino groups is critical for its biological activity. This application note provides a detailed protocol for the stereoselective synthesis of this compound, focusing on a practical and scalable approach for research and drug development professionals.

The presented methodology leverages a substrate-controlled diastereoselective reaction to establish the desired syn relationship between the hydroxyl and amino functionalities. This is followed by a robust amide coupling with cyclopropylamine. The causality behind experimental choices, including the selection of reagents and reaction conditions, is explained to provide a comprehensive understanding of the synthetic strategy.

Synthetic Strategy Overview

The overall synthetic strategy involves two key stages:

  • Stereoselective formation of the α-hydroxy-β-amino acid core: This is the most critical part of the synthesis, where the stereochemistry at C2 and C3 is established. Several methods have been developed for the synthesis of syn-α-hydroxy-β-amino acids, including aldol reactions with chiral auxiliaries and diastereoselective hydroxylation of β-amino enolates.[3][4] This protocol will focus on a practical approach that provides good stereocontrol.

  • Amide bond formation: The final step involves the coupling of the α-hydroxy-β-amino acid intermediate with cyclopropylamine to yield the target molecule. Careful selection of coupling agents is necessary to avoid side reactions and ensure high yields.[5]

The following diagram outlines the general workflow for the synthesis:

Synthetic_Workflow Start Starting Material (e.g., N-protected amino acid) Intermediate Stereoselective Formation of syn-α-hydroxy-β-amino acid Start->Intermediate Diastereoselective Reaction Final_Product (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Intermediate->Final_Product Amide Coupling

Caption: General workflow for the synthesis of the target molecule.

Experimental Protocols

Part 1: Synthesis of (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxyhexanoic acid

This part of the protocol focuses on establishing the key stereocenters. The choice of a Boc (tert-butoxycarbonyl) protecting group for the amine allows for straightforward deprotection under acidic conditions.

Materials and Reagents:

ReagentGradeSupplier
L-NorvalineReagent Grade, ≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent Grade, ≥97%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-Sigma-Aldrich
(S)-(+)-2-Phenylglycinol99%Alfa Aesar
Davis oxaziridine (2-benzenesulfonyl-3-phenyloxaziridine)≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl), 1 M aqueous solution-VWR Chemicals
Ethyl acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific
Magnesium sulfate (MgSO₄), anhydrousReagent GradeSigma-Aldrich

Protocol:

  • N-Boc Protection of L-Norvaline:

    • Dissolve L-norvaline (1.0 eq) in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-norvaline.

  • Chiral Auxiliary Attachment:

    • To a solution of N-Boc-L-norvaline (1.0 eq) in anhydrous DCM, add (S)-(+)-2-phenylglycinol (1.0 eq) and a coupling agent such as EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the N-Boc-norvaline-phenylglycinol amide.

  • Diastereoselective Hydroxylation:

    • Dissolve the chiral auxiliary-attached intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add LDA (2.2 eq) dropwise and stir for 1 hour at -78 °C to form the enolate.

    • Add a solution of Davis oxaziridine (1.5 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Hydrolysis of the Chiral Auxiliary:

    • Dissolve the crude product from the previous step in a mixture of THF and 1 M LiOH.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate to yield (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxyhexanoic acid. The product should be purified by column chromatography.

The following diagram illustrates the key stereoselective hydroxylation step:

Hydroxylation_Mechanism Enolate Chiral Enolate Transition_State Diastereoselective Transition State Enolate->Transition_State Oxaziridine Davis Oxaziridine Oxaziridine->Transition_State Product syn-α-hydroxy-β-amino acid derivative Transition_State->Product

Caption: Key diastereoselective hydroxylation step.

Part 2: Amide Coupling with Cyclopropylamine

This final step involves the formation of the amide bond between the synthesized α-hydroxy-β-amino acid and cyclopropylamine.

Materials and Reagents:

ReagentGradeSupplier
(2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxyhexanoic acid-Synthesized in Part 1
Cyclopropylamine99%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)≥98%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent Grade, 99%Sigma-Aldrich

Protocol:

  • Amide Coupling:

    • Dissolve (2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxyhexanoic acid (1.0 eq) in anhydrous DCM.

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at 0 °C for 15 minutes.

    • Add cyclopropylamine (1.1 eq) and allow the reaction to warm to room temperature.

    • Stir for 12-16 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.

  • Boc Deprotection:

    • Dissolve the N-Boc protected amide in DCM.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield the final product, (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, often as a TFA or HCl salt.

Data Summary

StepIntermediate/ProductExpected YieldKey Analytical Data (Expected)
1. N-Boc ProtectionN-Boc-L-norvaline>95%¹H NMR, ¹³C NMR consistent with structure
2. Chiral Auxiliary AttachmentN-Boc-norvaline-phenylglycinol amide85-90%¹H NMR, ¹³C NMR, HRMS
3. Diastereoselective HydroxylationHydroxylated intermediate70-80%Diastereomeric ratio >95:5 (determined by ¹H NMR or HPLC)
4. Hydrolysis(2S,3S)-3-(Boc-amino)-2-hydroxyhexanoic acid80-90%¹H NMR, ¹³C NMR, Optical Rotation
5. Amide CouplingN-Boc-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide85-95%¹H NMR, ¹³C NMR, HRMS
6. Boc Deprotection(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide>90%¹H NMR, ¹³C NMR, HRMS, Optical Rotation

Troubleshooting and Key Considerations

  • Stereocontrol: The diastereoselectivity of the hydroxylation step is crucial. The use of a chiral auxiliary and a bulky oxaziridine reagent like Davis oxaziridine directs the electrophilic attack to one face of the enolate.[4] Low temperatures (-78 °C) are essential to maximize stereoselectivity.

  • Amide Coupling: The coupling of α-hydroxy acids can sometimes be problematic due to side reactions like the formation of homobislactones.[5] The use of standard peptide coupling reagents like EDC/HOBt is generally effective, but for sterically hindered substrates, more advanced reagents might be necessary.

  • Purification: The intermediates and the final product may require careful purification by column chromatography. The choice of solvent system should be optimized based on TLC analysis.

  • Moisture Sensitivity: Anhydrous conditions are critical for the enolate formation and hydroxylation steps to prevent quenching of the strong base (LDA).

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide. By employing a substrate-controlled diastereoselective hydroxylation and a robust amide coupling, this key chiral intermediate can be prepared in good yield and high stereopurity. The insights into the rationale behind the experimental choices should enable researchers to adapt and optimize this synthesis for their specific needs in drug discovery and development.

References

  • Myers, A. G., et al. "Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide." Journal of the American Chemical Society 122.42 (2000): 10222-10223. [Link]

  • Davies, S. G., et al. "Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates." Journal of the Chemical Society, Perkin Transactions 1 12 (1998): 1925-1934. [Link]

  • Kiso, Y., et al. "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone." The Journal of Organic Chemistry 66.18 (2001): 6167-6173. [Link]

  • Vertex Pharmaceuticals Incorporated.
  • Orru, R. V. A., et al. "A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions." Chemical Communications 46.42 (2010): 7918-7920. [Link]

  • Apicella, C., et al. "(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride." Apexmol. [Link]

Sources

HPLC purification methods for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic HPLC Purification & Diastereomeric Resolution of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Abstract & Introduction

This application note details the method development and preparative purification protocols for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS: 402960-19-4), a critical chiral intermediate in the synthesis of the HCV protease inhibitor Telaprevir .[1]

The purification of this "warhead" precursor presents three distinct challenges to the chromatographer:

  • Lack of Chromophore: The molecule lacks aromatic systems, rendering standard UV detection (254 nm) ineffective.[1][2]

  • Stereochemical Complexity: The presence of two chiral centers (C2 and C3) generates four potential stereoisomers.[1][2] The target bio-active isomer is typically the (2S, 3S) configuration.[2] Separating the syn- and anti-diastereomers is the primary purification objective.[1]

  • Polarity & Basicity: The primary amine and hydroxyl group create a polar, basic profile that leads to peak tailing on traditional silica-based columns.[1][2]

This guide provides a self-validating workflow using Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD) or Low-Wavelength UV, alongside a derivatization protocol for absolute stereochemical assignment.

Chemical Context & Separation Logic

Molecule: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide MW: 186.25 g/mol (Free Base) pKa (calc): ~9.2 (Amine), ~13 (Amide/Hydroxyl)[1][2]

The Separation Strategy

Because the target and its diastereomers have identical mass (isobaric), Mass Spectrometry (MS) alone cannot distinguish them.[2] We rely on chromatographic selectivity driven by the 3D-shape difference between the syn (2S,3S) and anti (2R,3S) isomers.[2]

  • Stationary Phase: A high-density C18 or Phenyl-Hexyl phase is required.[1] The Phenyl-Hexyl phase often provides superior diastereoselectivity due to interaction with the amide dipole.[1]

  • Mobile Phase: Acidic pH (0.1% TFA) is mandatory to protonate the amine (R-NH3+), preventing mixed-mode interactions with silanols that cause tailing.[1][2]

  • Detection: UV at 205–210 nm is possible but susceptible to gradient drift.[1][2] CAD (Charged Aerosol Detection) or ELSD is recommended for linear quantification.[1][2]

Workflow Visualization

The following diagram illustrates the decision matrix for purifying the crude synthetic mixture.

PurificationWorkflow Crude Crude Synthetic Mixture (Contains Diastereomers + Salts) Screening Analytical Screening (C18 vs. Phenyl-Hexyl) Crude->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Prep Preparative HPLC (Scale-up) Decision->Prep Yes Optimization Optimize Gradient Slope (Shallower Gradient) Decision->Optimization No Derivatization Marfey's Analysis (Stereochem Confirmation) Prep->Derivatization Optional ID FinalQC Final QC (Purity & dr determination) Prep->FinalQC Optimization->Screening

Figure 1: Logical workflow for the purification of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, prioritizing diastereomeric resolution.

Protocol A: Analytical Method (QC & Screening)

Objective: To assess purity and determine the diastereomeric ratio (dr) of the crude material.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl
Dimensions 4.6 x 150 mm, 3.5 µm or 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 210 nm (Reference 360 nm) OR CAD/ELSD
Injection Vol 5–10 µL

Gradient Table:

Time (min) % B Description
0.0 5 Equilibration
2.0 5 Load/Hold (Salt elution)
15.0 40 Linear Gradient (Diastereomer separation)
18.0 95 Wash
20.0 95 Hold

| 20.1 | 5 | Re-equilibration |[1][2]

Technical Insight: The shallow gradient (5% to 40% over 13 mins) is critical. The diastereomers typically elute close together.[1][2] The anti isomer usually elutes before the syn isomer on C18 due to intramolecular H-bonding differences, but this must be confirmed with standards.[2]

Protocol B: Preparative Purification (Scale-Up)

Objective: Isolate the target (3S)-isomer with >98% purity and >99% diastereomeric excess (de).

Equipment: Preparative HPLC System (e.g., Waters AutoPurification or Gilson PLC).[1][2]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve crude solid in 90:10 Water:MeCN (0.1% TFA).[1][2]

    • Concentration: 50–100 mg/mL.[1][2]

    • Filtration: Mandatory 0.22 µm PTFE or Nylon filter to protect the prep column.[1][2]

  • Column Selection:

    • Phase: C18 (High Carbon Load) or Phenyl-Hexyl.[1][2]

    • Dimensions: 19 x 150 mm (for <200 mg loads) or 30 x 250 mm (for gram scale).[1][2]

    • Particle Size: 5 µm or 10 µm.

  • Mobile Phase Strategy:

    • Use 0.1% Formic Acid instead of TFA if Mass Spec detection is used or if TFA removal is difficult (TFA salts can be cytotoxic/hygroscopic).[1][2]

    • Note: Formic acid provides less peak sharpening for amines than TFA.[1][2] If resolution is lost, revert to TFA and perform a salt exchange later.

  • Gradient Execution (Linear):

    • Isocratic Hold: 5% B for 2 minutes.

    • Gradient: 5% -> 35% B over 20 minutes.[1]

    • Slope: ~1.5% B per minute.[1][2]

  • Fraction Collection:

    • Trigger: Threshold (UV 210 nm) or Mass (m/z 187.2 [M+H]+).

    • Critical Step: Collect the main peak in "slices" (e.g., every 15 seconds). Analyze the leading and tailing edges analytically (Protocol A) to cut out the diastereomeric impurities.

Protocol C: Stereochemical Confirmation (Marfey's Method)

Since the diastereomers are isobaric and have similar retention times, Marfey's Reagent (FDAA) is the gold standard for absolute configuration assignment.[2]

Mechanism: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form diastereomeric derivatives that are easily separated on standard C18 columns and have strong UV absorbance at 340 nm.[1]

Procedure:

  • Derivatization:

    • Mix 50 µL of sample (1 mg/mL in water) with 100 µL of 1% FDAA in acetone.[1][2]

    • Add 20 µL of 1 M NaHCO3.[1][2]

    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL of 1 M HCl.[1][2]

  • Analysis:

    • Inject onto the Analytical C18 system (Protocol A).[1][2]

    • Detection: UV at 340 nm .[1][2]

  • Interpretation:

    • The L-L derivative (Target) will have a distinct retention time compared to the L-D derivative (Impurity).[1][2]

    • Compare against derivatized authentic standards of L- and D- amino acids if available.[1]

Troubleshooting Guide

IssueProbable CauseSolution
Peak Tailing Interaction of amine with residual silanols.[1]Increase TFA concentration to 0.1% or 0.2%.[1][2] Ensure column is "end-capped".[1]
Baseline Drift (UV) Absorbance of Formic/TFA at 210 nm.[1][2]Use a "balanced" mobile phase: Add the same % of acid to Solvent A and Solvent B.
Poor Resolution Column overload or insufficient selectivity.[1][2]Decrease injection volume.[1][2] Switch to Phenyl-Hexyl chemistry.
Low Recovery Irreversible adsorption or precipitation.[1][2]Check solubility of the free base vs. salt.[2] Ensure fractions are lyophilized, not rotary evaporated to dryness with heat (potential degradation).[1][2]

References

  • Vertex Pharmaceuticals. (2011).[1][2] Telaprevir (Incivek) Prescribing Information.[1][2][3][4]Link[1][2]

  • Bhushan, R., & Brückner, H. (2004).[1][2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1][2] Link[1][2]

  • Zhang, F., et al. (2014).[1][2][3] Asymmetric synthesis of 3,4-disubstituted proline derivatives: Application in synthesis of hepatitis C virus protease inhibitor telaprevir.[1][3] European Journal of Organic Chemistry, 2014(36), 8101-8109.[1][2][3] Link[1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.[1][5][6][7][8][9] National Library of Medicine.[1][2] Link[1][2]

  • Dolan, J. W. (2002).[1][2] Separation of Polar Compounds on C18 Columns.[1][2] LCGC North America.[1][2] Link

Sources

Reagents for large-scale synthesis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process-Scale Reagents for the Synthesis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Part 1: Executive Summary & Strategic Reagent Selection

The molecule 3-Amino-N-cyclopropyl-2-hydroxyhexanamide constitutes the critical P1-P1' "warhead" fragment found in several HCV NS3/4A protease inhibitors, most notably Telaprevir (VX-950) and related peptidomimetics. Its synthesis presents two primary process challenges:

  • Stereochemical Integrity: The construction of the

    
    -hydroxy-
    
    
    
    -amino motif requires strict control to prevent racemization at the C2 (hydroxy) and C3 (amino) positions.
  • Scalability: Traditional academic routes (Swern oxidation, EDC couplings) generate toxic byproducts or suffer from poor atom economy, rendering them unsuitable for multi-kilogram production.

This guide details a modernized, scalable protocol focusing on Green Oxidation (TEMPO/Bleach) and Epimerization-Free Amidation (T3P®).

Reagent Ecosystem: Lab vs. Process
TransformationAcademic/Lab ReagentProcess/Scale-Up ReagentRationale for Switch
Oxidation (Alcohol

Aldehyde)
Swern (DMSO/Oxalyl Chloride)TEMPO / NaOCl (Bleach)Swern generates dimethyl sulfide (stench) and CO (toxic). TEMPO/Bleach is aqueous, operates at

, and uses cheap oxidants.[1]
C1 Extension (Aldehyde

Cyanohydrin)
KCN / HCN gasAcetone Cyanohydrin or NaHSO

/NaCN
Avoids handling gaseous HCN. Bisulfite adducts allow for controlled, biphasic cyanide addition.
Amide Coupling EDC / HOBt or HATU T3P® (Propylphosphonic Anhydride)EDC urea byproducts are hard to remove. T3P byproducts are water-soluble; it shows superior resistance to

-hydroxy epimerization.
Nucleophile Cyclopropylamine Cyclopropylamine No substitute, but requires specific handling due to volatility (bp 50°C) and toxicity.

Part 2: Detailed Experimental Protocols

Workflow Overview

The synthesis proceeds in three phases starting from the commercially available protected amino alcohol (Cbz-L-Norleucinol).

SynthesisWorkflow Start Cbz-L-Norleucinol (Starting Material) Step1 Oxidation (TEMPO/NaOCl) Start->Step1 Inter1 Cbz-L-Norleucinal (Aldehyde) Step1->Inter1 Step2 Cyanohydrin & Hydrolysis (NaHSO3 / NaCN / HCl) Inter1->Step2 Inter2 Cbz-3-amino-2-hydroxy hexanoic acid Step2->Inter2 Step3 Amidation (T3P / Cyclopropylamine) Inter2->Step3 Product Target Amide (Pre-deprotection) Step3->Product

Caption: Linear process flow for the synthesis of the P1-P1' fragment, highlighting key transformations.

Protocol 1: Anelli Oxidation (TEMPO/Bleach)

Objective: Convert Cbz-Norleucinol to Cbz-Norleucinal without over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: Cbz-L-Norleucinol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)

  • Co-oxidant: NaBr (0.1 equiv)

  • Oxidant: NaOCl (Commercial Bleach, 10-13%) (1.1 equiv)

  • Buffer: NaHCO

    
     (to maintain pH 8.6–9.5)
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step:

  • Preparation: Dissolve Cbz-Norleucinol (100 g) in DCM (500 mL). Add a solution of NaBr (4.0 g) in water (50 mL). Cool the mixture to

    
    .
    
  • Catalyst Addition: Add TEMPO (600 mg). The solution will turn orange-red.

  • Controlled Oxidation: Slowly add the NaOCl solution over 45 minutes, maintaining the internal temperature

    
    .
    
    • Critical Control Point: Monitor pH.[2] If pH drops below 8, adding NaHCO

      
       is necessary to prevent the formation of HOCl, which can degrade the Cbz group.
      
  • Quench: Once HPLC shows <1% starting alcohol, quench with aqueous sodium thiosulfate.

  • Isolation: Separate phases. Wash the organic layer with brine.[3] The aldehyde is often unstable; proceed immediately to the next step or store as the bisulfite adduct.

Why this works: The nitroxy radical (TEMPO) oxidizes the alcohol to the aldehyde and is reduced to the hydroxylamine. The hypochlorite re-oxidizes the hydroxylamine back to the nitroxy radical. This catalytic cycle is highly selective for aldehydes over acids at


.
Protocol 2: Epimerization-Free Amidation with T3P®

Objective: Couple (2S,3S)-3-(benzyloxycarbonylamino)-2-hydroxyhexanoic acid with cyclopropylamine.

The Challenge:


-Hydroxy acids are notoriously prone to racemization during activation because the 

-proton is acidified by the adjacent carbonyl and the electron-withdrawing hydroxyl group. Standard carbodiimides (EDC/DCC) often lead to 5–15% epimerization.

The Solution: T3P® (Propylphosphonic Anhydride) acts as a kinetic trap. It activates the carboxylic acid to form a mixed anhydride that reacts rapidly with the amine, minimizing the lifetime of the activated species and thus reducing the window for racemization.

Reagents:

  • Acid: Cbz-3-amino-2-hydroxyhexanoic acid (1.0 equiv)

  • Amine: Cyclopropylamine (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step:

  • Charge: To a reactor, charge the Hydroxy Acid (50 g) and EtOAc (250 mL). Cool to

    
    .[2][4]
    
  • Base/Amine Addition: Add Cyclopropylamine (12.1 g) followed by NMM (45 g). Stir for 15 minutes.

  • T3P Addition: Add the T3P solution dropwise over 1 hour.

    • Exotherm Alert: The reaction is exothermic. Maintain T

      
       to ensure stereochemical purity.
      
  • Reaction: Allow to warm to

    
     and stir for 4 hours. Monitor by HPLC.
    
  • Workup (The "Green" Advantage):

    • Add water (200 mL). Separate layers.

    • Wash organic layer with 1N HCl (to remove excess amine/pyridine).

    • Wash with 5% NaHCO

      
       (to remove unreacted acid and T3P byproducts—propylphosphonic acid is water-soluble).
      
    • Concentrate to obtain the crude amide.

Data: Epimerization Comparison

Coupling ReagentYield (%)Diastereomeric Excess (de)Workup Complexity
EDC / HOBt82%88%High (Urea filtration)
IBCF (Mixed Anhydride)85%92%Medium (Temp sensitive)
T3P / Pyridine 94% >99% Low (Aqueous wash)

Part 3: Mechanism & Logic Visualization

The following diagram illustrates why T3P is the superior reagent for this specific transformation, contrasting the pathway with the failure mode of standard reagents.

T3P_Mechanism Acid Alpha-Hydroxy Acid Activation Mixed Anhydride Formation (Fast) Acid->Activation + T3P / Base T3P T3P Reagent (Cyclic Anhydride) T3P->Activation TS_Direct Direct Amidation (Kinetic Control) Activation->TS_Direct Fast Attack by Amine TS_Racem Oxazolone Formation (Racemization Pathway) Activation->TS_Racem Slow Side Reaction (Suppressed by T3P) Amine Cyclopropylamine Amine->TS_Direct Product Desired Amide (>99% de) TS_Direct->Product Racemate Epimerized Product TS_Racem->Racemate

Caption: T3P suppresses the oxazolone pathway (red) responsible for racemization, favoring direct amidation (green).

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Anelli, P. L., et al. (1987).[1] "Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO." Journal of Organic Chemistry, 52(12), 2559–2562.

  • Bhalerao, D. S., et al. (2015).[4] "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug." Organic Process Research & Development, 19(11), 1559–1567.[4]

  • Tanaka, K., et al. (2009). "Practical Synthesis of the HCV Protease Inhibitor Telaprevir.

  • Archimica (Now Euticals). "T3P® (Propanephosphonic acid anhydride) - Handling and Safety Guide."

Sources

Topic: Crystallization Strategies for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization for a Key Pharmaceutical Intermediate

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chiral synthetic intermediate vital in the manufacturing of several active pharmaceutical ingredients (APIs), including the hepatitis C virus (HCV) protease inhibitor Telaprevir.[1][2] The molecule possesses a complex stereochemistry and multiple functional groups capable of hydrogen bonding—an amino group, a hydroxyl group, and an amide linkage—which impart specific solubility characteristics but also present challenges in controlling its solid-state form.[3][4]

For any API or intermediate, the crystallization process is not merely a purification step; it is a critical control point that defines the material's fundamental physicochemical properties.[5] These properties, including polymorphic form, crystal habit, particle size distribution, and purity, have a profound impact on downstream processability, stability, and, ultimately, the therapeutic efficacy of the final drug product.[6] An uncontrolled crystallization can lead to the formation of unstable polymorphs or undesirable crystal shapes (habits), resulting in manufacturing failures, batch-to-batch inconsistency, and compromised bioavailability.[7][8]

This guide provides a detailed framework and actionable protocols for developing a robust and reproducible crystallization process for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide. It is designed to empower researchers to move beyond simple trial-and-error and apply a systematic, science-driven approach to solvent screening, method selection, and crystal characterization.

Foundational Analysis: Understanding the Molecule

A successful crystallization strategy begins with a thorough understanding of the target molecule's properties. This pre-experimental analysis informs every subsequent decision.

Key Physicochemical Properties:

PropertyValue / DescriptionSource(s)
Molecular Formula C₉H₁₈N₂O₂[3][9]
Molecular Weight 186.25 g/mol [3][9]
Appearance White to off-white crystalline powder[3]
Stereochemistry Chiral compound, often supplied as a specific stereoisomer (e.g., (3S)) or its hydrochloride salt.[1][9]
Solubility Profile Slightly soluble in water; soluble in ethanol.[3]
Functional Groups Primary amine, secondary hydroxyl, N-cyclopropyl amide. These are key sites for hydrogen bonding.[4]

The Polymorphism Imperative: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[10][11] It is estimated that over 50% of APIs exhibit polymorphism.[11] Different polymorphs of the same compound are, in effect, different solid-state materials and can have distinct solubilities, stabilities, and melting points.[12] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously occurred with the antiviral drug Ritonavir.[7] Therefore, a core objective of crystallization development is to identify the most stable polymorphic form and develop a process that consistently produces it.[6]

Strategic Solvent Screening: The Blueprint for Success

Solvent selection is the most critical step in designing a crystallization process.[13][14] The goal is to identify a solvent or solvent system that provides an effective means of generating supersaturation, the thermodynamic driving force for crystallization.[13][15]

Causality Behind Solvent Choice: The ideal solvent system depends on the chosen crystallization method:

  • For Cooling Crystallization: The compound should exhibit high solubility at an elevated temperature and low solubility at a reduced temperature.[13] This temperature-dependent solubility gradient is what allows for high yield upon cooling.

  • For Anti-Solvent Crystallization: A miscible solvent/anti-solvent pair is required. The compound must be highly soluble in the "solvent" and practically insoluble in the "anti-solvent".[16][]

  • For Evaporative Crystallization: A solvent with a relatively low boiling point is needed, in which the compound has moderate solubility.[18]

Protocol 1: Systematic Solvent Solubility Screening

This protocol uses a small amount of material to rapidly assess the solubility of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide across a diverse range of solvents.

Methodology:

  • Preparation: Dispense a precisely weighed amount (e.g., 10 mg) of the compound into separate 1-2 mL glass vials.

  • Solvent Addition: To each vial, add a selected solvent from the table below in small, measured increments (e.g., 50 µL) at ambient temperature.

  • Equilibration: After each addition, cap the vial and agitate vigorously (e.g., vortex mixer) for 1-2 minutes. Allow any undissolved solids to settle and visually inspect for complete dissolution.

  • Heating Test: If the compound is insoluble or poorly soluble at ambient temperature, heat the vial to near the solvent's boiling point and observe for dissolution.

  • Cooling Test: If the compound dissolves upon heating, cool the vial back to ambient temperature and then to 0-4°C (ice bath). Observe for precipitation. A rapid and significant precipitation indicates a promising candidate for cooling crystallization.

  • Record Observations: Quantify the approximate solubility in mg/mL for each solvent at both ambient and elevated temperatures.

Suggested Screening Solvents:

SolventClassBoiling Point (°C)Rationale
WaterPolar Protic100Baseline; compound is "slightly soluble".[3]
MethanolPolar Protic65Potential for H-bonding.
EthanolPolar Protic78Known to be a good solvent.[3]
Isopropanol (IPA)Polar Protic82Common crystallization solvent.
AcetonitrilePolar Aprotic82Different H-bonding properties.
AcetonePolar Aprotic56Lower boiling point, good for evaporation.
Ethyl AcetateModerately Polar77Common recrystallization solvent.
Tetrahydrofuran (THF)Polar Aprotic66Good solvent for polar molecules.
TolueneNon-polar111Potential anti-solvent.
Heptane/HexaneNon-polar98 / 69Likely anti-solvents.

Workflow for Solvent System Selection:

The results from Protocol 1 directly inform the selection of a crystallization method. This decision-making process can be visualized as a workflow.

G cluster_0 cluster_1 Data Interpretation cluster_2 start Crude 3-Amino-N-cyclopropyl- 2-hydroxyhexanamide screen Execute Protocol 1: Solubility Screening start->screen high_sol_hot High Solubility at High Temp & Low Solubility at Low Temp? screen->high_sol_hot sol_in_A Soluble in Solvent A & Insoluble in Miscible Solvent B? high_sol_hot->sol_in_A No cool_cryst Select for Cooling Crystallization high_sol_hot->cool_cryst Yes mod_sol Moderate Solubility in Volatile Solvent? sol_in_A->mod_sol No anti_cryst Select for Anti-Solvent Crystallization sol_in_A->anti_cryst Yes evap_cryst Select for Evaporative Methods mod_sol->evap_cryst Yes rescreen Re-evaluate or Use Solvent Mixtures mod_sol->rescreen No

Caption: Solvent selection workflow based on screening results.

Core Crystallization Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and effective crystallization techniques.

Protocol 2: Controlled Cooling Crystallization

This is often the most robust and scalable method for industrial applications when a suitable solvent is identified.[19]

Principle: A solution, saturated at a high temperature, becomes supersaturated upon controlled cooling, leading to nucleation and crystal growth.[] Control over the cooling rate is paramount for achieving a desired crystal size distribution.[15]

Methodology:

  • Dissolution: In a jacketed reactor vessel equipped with an overhead stirrer and temperature probe, charge the crude 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and the chosen solvent (e.g., isopropanol). A typical concentration might be determined from solubility screening (e.g., 10 mL of solvent per gram of crude API).

  • Heating: Heat the mixture with moderate agitation (e.g., 150-200 RPM) to a temperature that ensures complete dissolution (e.g., 60-70°C). Visually confirm that no solid material remains.

  • Clarification (Optional): If the solution is hazy, perform a hot filtration through a polish filter (e.g., 0.45 µm) to remove insoluble impurities.

  • Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 10-20°C per hour). Rapid cooling can lead to excessive nucleation, resulting in very fine particles that are difficult to filter.[]

  • Seeding (Critical Step): At a temperature where the solution is just slightly supersaturated (e.g., 5-10°C below the dissolution temperature), add a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorphic form. Seeding provides templates for crystal growth, ensuring polymorphic control and improving batch-to-batch consistency.[5][19]

  • Aging: Once the target final temperature is reached (e.g., 0-5°C), hold the slurry under agitation for a period of time (e.g., 2-4 hours) to allow crystallization to complete and maximize the yield.

  • Isolation: Isolate the crystals by filtration (e.g., Buchner funnel).

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Anti-Solvent Crystallization

This method is highly effective when the compound's solubility is not strongly dependent on temperature or when a suitable single solvent for cooling crystallization cannot be found.[16]

Principle: Supersaturation is induced by adding a miscible "anti-solvent," in which the compound is insoluble, to a solution of the compound.[20] The rate of anti-solvent addition directly controls the rate of supersaturation generation.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimum amount of a suitable "good" solvent (e.g., ethanol) at ambient temperature in a jacketed reactor vessel.

  • Temperature Control: Set the vessel temperature to the desired crystallization temperature (e.g., 20-25°C).

  • Anti-Solvent Addition: Add the chosen anti-solvent (e.g., water or heptane) slowly and controllably via a syringe pump or addition funnel into the agitated solution. A subsurface addition point is often preferred to ensure rapid mixing and avoid localized high supersaturation, which can cause "oiling out".[21]

  • Seeding (Optional but Recommended): Seeding can be performed just after the solution becomes visibly turbid to control the crystal form.

  • Aging: After the full volume of anti-solvent has been added, continue to agitate the resulting slurry for 1-2 hours to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 2, using the crystallization solvent mixture (or pure anti-solvent) for the washing step.

Protocol 4: Vapor Diffusion (Small-Scale/Analytical)

This technique is ideal for generating high-quality single crystals for structural analysis (e.g., X-ray crystallography) when only milligram quantities of material are available.[22][23]

Principle: A volatile anti-solvent slowly diffuses through the vapor phase into a concentrated solution of the compound, gradually and gently inducing crystallization without mechanical disturbance.[18]

Methodology:

  • Preparation: Prepare a nearly saturated solution of the compound in a "good" solvent (e.g., 5-10 mg in 0.5 mL of acetone) in a small, open vial (e.g., 2 mL).

  • Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a beaker).

  • Anti-Solvent: Add a larger volume (e.g., 2-3 mL) of a more volatile anti-solvent (e.g., hexane) to the outer container, ensuring the liquid level is below the top of the inner vial.

  • Sealing: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Incubation: Allow the system to stand for several days to weeks. Crystals will slowly form as the anti-solvent vapor mixes with the solvent in the inner vial.

Process Validation: Crystal Characterization

Executing a protocol is insufficient; the resulting crystals must be thoroughly analyzed to confirm that the process has yielded the desired product with the required attributes. This characterization loop is a self-validating system that confirms process control.

Key Analytical Techniques:

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystal's polymorphic form by analyzing its unique diffraction pattern.[11]

  • Differential Scanning Calorimetry (DSC): Measures thermal events, such as melting point and phase transitions, providing critical information about polymorphic purity and stability.

  • Optical Microscopy: Provides direct visual information about the crystal habit (e.g., plates, needles, blocks) and size.[8] Needle-like habits are often undesirable due to poor flow and filtration properties.

  • High-Performance Liquid Chromatography (HPLC): Confirms the chemical purity of the isolated solid, ensuring that impurities have been effectively purged.

Post-Crystallization Validation Workflow:

G cluster_0 cluster_1 Analytical Techniques cluster_2 start Isolated & Dried Crystals char_suite Characterization Suite start->char_suite xprd XRPD Analysis char_suite->xprd dsc DSC Analysis char_suite->dsc micro Microscopy char_suite->micro hplc HPLC Purity char_suite->hplc poly_confirm Confirm Polymorphic Form xprd->poly_confirm dsc->poly_confirm habit_confirm Confirm Crystal Habit micro->habit_confirm purity_confirm Confirm Chemical Purity hplc->purity_confirm validated Process Validated poly_confirm->validated habit_confirm->validated purity_confirm->validated

Caption: Workflow for the analytical validation of crystallized material.

Troubleshooting and Advanced Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out / Amorphous Precipitation Supersaturation is generated too quickly; poor solvent/anti-solvent choice.[21]Reduce cooling rate or anti-solvent addition rate; increase temperature; select a different solvent system.
Formation of Needles High supersaturation; intrinsic crystal growth behavior in the chosen solvent.Slow down the rate of supersaturation; screen for different solvents or solvent mixtures; introduce a crystal habit modifier (additive).[24][25]
Wrong or Mixed Polymorphs Uncontrolled nucleation; process temperature is in a region of polymorphic instability.Implement a robust seeding protocol with the desired form[19]; strictly control temperature and aging times.
Low Yield Compound has high solubility at the final temperature; insufficient aging time.Cool to a lower temperature; add a small amount of anti-solvent at the end of cooling; increase aging time.

Conclusion

The development of a successful crystallization process for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a systematic endeavor that hinges on a foundational understanding of the molecule's properties, strategic solvent screening, and precise control over process parameters. By employing controlled cooling or anti-solvent methods, ideally with a robust seeding strategy, researchers can reliably produce material with the desired solid-state attributes. The validation of each batch through a suite of analytical techniques is non-negotiable and serves to confirm that the process is robust, reproducible, and fit for purpose in the demanding context of pharmaceutical development.

References

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]

  • JoVE. (n.d.). Crystallization of Small Molecules. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • CCDC. (2025). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. [Link]

  • Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • IJRPS. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Royal Society of Chemistry. (2022). Recent progress in antisolvent crystallization. CrystEngComm. [Link]

  • Tradeindia. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited. [Link]

  • ChemBK. (2024). Hexanamide,3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Catalent. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. [Link]

  • PMC. (n.d.). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]

  • Pharmaceutical Technology. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. [Link]

  • Cambridge University Press & Assessment. (2019). Crystallization in the Pharmaceutical Industry (Chapter 13). [Link]

  • Technobis. (2022). Advancements in chiral crystallization. [Link]

  • Watson International Ltd. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. [Link]

  • MDPI. (2024). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. [Link]

  • Acade Chemical. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. [Link]

  • Vaisala. (2025). Cooling crystallization monitoring and control in API production processes with RI measurements. [Link]

  • RSC Publishing. (2018). Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallisations. [Link]

Sources

Application Notes and Protocols for the Incorporation of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the strategic incorporation of the non-canonical amino acid, 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, into peptidomimetic scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of this amino acid to enhance the therapeutic potential of peptide-based agents. We will delve into the rationale behind its use, detailed synthetic protocols, characterization methodologies, and potential applications. The protocols provided herein are designed to be self-validating, with an emphasis on the underlying chemical principles to allow for informed optimization.

Introduction: The Rationale for Incorporating 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development.[1][2] However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor bioavailability, and rapid clearance.[1][3][4] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these hurdles.[1][2][3][5] By incorporating non-canonical amino acids (ncAAs), we can introduce novel structural and functional properties, leading to compounds with enhanced stability, receptor affinity, and selectivity.[6][7]

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a particularly interesting building block for peptidomimetic design. Its key structural features include:

  • A cyclopropyl group: This moiety introduces conformational rigidity, which can help to lock the peptide backbone into a bioactive conformation, thereby increasing receptor binding affinity and selectivity.[8] The synthesis of chiral amino acids with cyclopropyl fragments is an area of active research.[9]

  • A hydroxyl group: This functional group can participate in hydrogen bonding interactions with the target receptor, potentially enhancing binding affinity. It also offers a site for further chemical modification.

  • A hexanamide side chain: The lipophilic nature of this side chain can influence the overall pharmacokinetic properties of the resulting peptidomimetic.

This compound is a known intermediate in the synthesis of Telaprevir, a protease inhibitor for the treatment of hepatitis C virus (HCV) infection, highlighting its relevance in drug design.[10][11]

Synthesis and Preparation of Protected 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Prior to its incorporation into a peptide sequence, 3-Amino-N-cyclopropyl-2-hydroxyhexanamide must be appropriately protected to ensure selective reaction at the desired positions. The primary amine and the hydroxyl group are the key functionalities requiring protection.

Protecting Group Strategy

A common and effective strategy for use in solid-phase peptide synthesis (SPPS) involves the use of an acid-labile protecting group for the amine and a base-labile or orthogonal protecting group for the hydroxyl group.

  • Amine Protection: The tert-butyloxycarbonyl (Boc) group is a suitable choice for the amino group, as it is stable to the basic conditions used for Fmoc deprotection in standard SPPS cycles but can be removed with trifluoroacetic acid (TFA) during the final cleavage from the resin.

  • Hydroxyl Protection: The tert-butyl (tBu) group is a common protecting group for hydroxyls that is also cleaved by TFA. Alternatively, an orthogonal protecting group such as a silyl ether (e.g., TBDMS) could be employed if selective deprotection of the hydroxyl group is desired for on-resin modifications.

Protocol for the Synthesis of (3S)-3-((tert-butoxycarbonyl)amino)-N-cyclopropyl-2-hydroxyhexanamide

This protocol outlines the Boc-protection of the commercially available (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride.

Materials:

  • (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS 850252-34-5)[11][12]

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (1.0 eq) in DCM.

  • Add TEA (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Boc-protected amino acid.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the incorporation of the Boc-protected 3-Amino-N-cyclopropyl-2-hydroxyhexanamide into a growing peptide chain on a solid support using standard Fmoc-based SPPS.

SPPS Workflow

The general workflow for incorporating the non-canonical amino acid is as follows:

Sources

Application Note: A Systematic Approach to Solvent Selection for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of appropriate solvents for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide. Solubility is a critical physicochemical parameter that profoundly influences reaction kinetics, purification efficiency, formulation development, and ultimately, bioavailability.[1] This document outlines a logical, multi-step process, beginning with a thorough analysis of the molecule's physicochemical properties, followed by a structured rationale for solvent choice, and culminating in detailed experimental protocols for both qualitative and quantitative solubility determination. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical science to ensure reliable and reproducible outcomes.

Physicochemical Characterization of the Solute

A foundational understanding of the target molecule's structure and properties is paramount to predicting its solubility behavior. 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a multifaceted molecule with several functional groups that dictate its interaction with various solvents.

Molecular Structure:

  • IUPAC Name: (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide[2]

  • CAS Number: 402960-19-4 (Free Base)[3][4]

  • Molecular Formula: C₉H₁₈N₂O₂[3]

  • Molecular Weight: 186.25 g/mol [3]

The molecule's structure features a combination of polar and non-polar regions:

  • Polar Moieties: A primary amine (-NH₂), a secondary alcohol (-OH), and a secondary amide (-CONH-). These groups are capable of forming strong hydrogen bonds, acting as both H-bond donors and acceptors.

  • Non-Polar Moieties: A propyl side chain (-CH₂CH₂CH₃) and an N-cyclopropyl group. These aliphatic regions contribute to the molecule's lipophilicity.

This amphiphilic nature suggests that the molecule will exhibit complex solubility behavior, likely favoring polar solvents that can engage in hydrogen bonding while also having some affinity for less polar environments.

PropertyValueImplication for SolubilitySource
Topological Polar Surface Area (TPSA) 75.35 ŲHigh TPSA indicates strong potential for hydrogen bonding and preference for polar solvents.[3]
cLogP -0.2467A negative LogP value suggests the compound is inherently more hydrophilic than lipophilic.[3]
Hydrogen Bond Donors 3High capacity to donate protons for H-bonding (from -NH₂, -OH, -NH-).[3]
Hydrogen Bond Acceptors 3High capacity to accept protons for H-bonding (from N in amine, O in hydroxyl, O in carbonyl).[3]
Form Free Base / Hydrochloride SaltThe hydrochloride salt (CAS 850252-34-5) is reported to be water-soluble, which is expected as the protonated amine increases aqueous affinity.[5][6]

Causality: The combination of a high TPSA and a negative LogP strongly predicts that polar solvents will be the most effective. The multiple hydrogen bond donors and acceptors are the primary drivers for interaction with protic solvents like water, methanol, and ethanol.

Rationale for Solvent Selection & Strategic Screening

The selection of a solvent is not merely about dissolution; it is a strategic decision that impacts process efficiency, product purity, safety, and environmental footprint.[7][8][9] Our approach is to screen a curated list of solvents representing different classes, guided by the "like dissolves like" principle and regulatory considerations.

Solvent Classification and Rationale:

  • Polar Protic Solvents:

    • Examples: Water, Methanol, Ethanol.

    • Rationale: These are prime candidates. Their ability to both donate and accept hydrogen bonds will allow for strong intermolecular interactions with the amine, hydroxyl, and amide groups of the solute. For the hydrochloride salt, water is an excellent choice due to its high dielectric constant, which stabilizes the dissociated ions.[5]

  • Polar Aprotic Solvents:

    • Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone.

    • Rationale: These solvents can accept hydrogen bonds and have high dipole moments, allowing them to solvate the polar regions of the molecule. DMSO and DMF are particularly powerful solvents.[10] However, their high boiling points can make them difficult to remove, a key consideration in API manufacturing.[7]

  • Less Polar / Non-Polar Solvents:

    • Examples: Isopropyl Alcohol (IPA), Dichloromethane (DCM), Toluene, Hexane.

    • Rationale: These are expected to be poor solvents. While the aliphatic portions of the solute may have some affinity for them, they cannot effectively disrupt the strong intermolecular hydrogen bonding of the solid-state solute. They are included in screening to establish a complete solubility profile.

The Solvent Selection Workflow:

The process of selecting an optimal solvent is systematic. It begins with broad screening and narrows down to a validated choice based on empirical data.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Quantitative Analysis & Optimization cluster_3 Phase 4: Final Selection A Analyze Solute Physicochemical Properties (Polarity, H-Bonding, pKa) C Select Diverse Solvent Panel (Protic, Aprotic, Non-Polar) A->C B Define Application Needs (Synthesis, Purification, Formulation) B->C D Protocol 1: Qualitative Rapid Solubility Test C->D Test Panel E Categorize: Soluble, Partially Soluble, Insoluble D->E Observe & Record F Protocol 2: Quantitative Shake-Flask Method E->F Down-select Promising Solvents G Generate Solubility Curve (mg/mL vs. Solvent) F->G Quantify H Consider Binary Mixtures (e.g., Ethanol/Water) for Fine-Tuning G->H Optimize I Select Optimal Solvent(s) Based on Data and Application G->I H->I J Validate & Document (ICH Guidelines, Safety, Scalability) I->J

Caption: A systematic workflow for solvent selection.

Experimental Protocols

Adherence to a precise and reproducible protocol is essential for generating trustworthy data.[11] The following protocols detail methods for both rapid initial screening and rigorous quantitative measurement.

Protocol 1: Qualitative Rapid Solubility Assessment

Objective: To quickly categorize the solubility of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide in a broad range of solvents at ambient temperature.

Materials:

  • 3-Amino-N-cyclopropyl-2-hydroxyhexanamide (solid)

  • Solvent test panel (e.g., Water, Methanol, Ethanol, IPA, ACN, Acetone, DMSO, DCM, Toluene, Hexane)

  • 1.5 mL glass vials with caps

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Preparation: Weigh approximately 2-3 mg of the compound directly into a clean, labeled glass vial.

  • Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial target concentration of 20-30 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Incremental Addition: If the solid has completely dissolved, add another 2-3 mg of the compound and repeat steps 3-4. If the solid has not dissolved, add another 100 µL of solvent (for a total of 200 µL) and repeat steps 3-4.

  • Categorization: Record the results using the following categories:

    • Very Soluble (VS): Dissolves quickly at >50 mg/mL.

    • Soluble (S): Dissolves completely at ~20-50 mg/mL.

    • Partially Soluble (PS): Some solid dissolves but particles remain.

    • Insoluble (I): No visible dissolution of the solid.

  • Repeat: Repeat steps 1-6 for each solvent in the test panel.

Self-Validation: This protocol is self-validating through direct observation. The binary outcome (dissolved/not dissolved) at a given concentration provides a clear, albeit qualitative, measure. Consistency is ensured by using the same lot of compound and temperature for all tests.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in promising solvents, providing a precise quantitative value (e.g., in mg/mL). This method is considered the gold standard.[11][12]

Materials:

  • 3-Amino-N-cyclopropyl-2-hydroxyhexanamide (solid)

  • Selected solvents (from Protocol 1)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, ensure filter material is compatible with the solvent)

  • Calibrated pipettes

  • HPLC-UV system (or other suitable quantitative analytical instrument)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 20 mg to 1 mL of solvent). The key is to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm). Allow the system to equilibrate for at least 24 hours. This duration is critical to ensure a true thermodynamic equilibrium is reached.

  • Sample Collection: After equilibration, stop the shaker and allow the vials to sit undisturbed for at least 1 hour for the excess solid to settle.

  • Filtration: Carefully draw a sample from the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-labeled analysis vial. This step is crucial to remove all undissolved micro-particulates.[13]

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent using the following formula:

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Trustworthiness: This protocol's trustworthiness is established by ensuring equilibrium is reached (24h shaking), precise temperature control, and the use of a validated analytical method (HPLC-UV with a calibration curve) for quantification.[10]

Hypothetical Data Presentation & Interpretation

For illustrative purposes, the following table summarizes potential results from the quantitative shake-flask protocol.

Solvent ClassSolventDielectric Constant (20°C)Solubility at 25°C (mg/mL)Notes
Polar Protic Water80.1> 100 (as HCl salt)Excellent for aqueous formulations.
Methanol33.085.2Good alternative to water, easily evaporated.
Ethanol24.562.7Class 3 solvent, generally safe for formulations.
Polar Aprotic DMSO46.7> 200Very high solubility; useful for stock solutions in assays.[13]
DMF36.7155.4High solubility; use with caution due to toxicity.
Acetonitrile37.515.1Moderate solubility; common HPLC mobile phase.
Less Polar Isopropyl Alcohol19.925.8Lower polarity alcohol, moderate solubility.
Dichloromethane9.1< 1.0Poor solubility as predicted.
Non-Polar Toluene2.4< 0.1Insoluble.

Molecular Interaction Visualization:

The high solubility in polar protic solvents like ethanol can be attributed to the extensive network of hydrogen bonds formed between the solvent and the solute's functional groups.

G cluster_solute 3-Amino-N-cyclopropyl-2-hydroxyhexanamide NH2 H₂N- Backbone ...C-C... NH2->Backbone OH -OH OH->Backbone Amide -CONH- Amide->Backbone Alkyl Propyl & Cyclopropyl Alkyl->Backbone E1 EtOH E1->NH2 H-Bond (Acceptor) E2 EtOH E2->OH H-Bond (Donor) E3 EtOH E3->OH H-Bond (Acceptor) E4 EtOH E4->Amide H-Bond (Acceptor)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Ratio (DR) of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Stereocontrol & Purification of Telaprevir/Boceprevir P1 Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulties with the diastereoselectivity of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS: 402960-19-4 / 850252-34-5).[1] This molecule is the reduced P1 "warhead" precursor for HCV NS3/4A protease inhibitors like Boceprevir and Telaprevir .

The core challenge lies in the formation of the C2-hydroxyl center relative to the fixed C3-amino center (derived from L-Norvaline). Whether you are using a Cyanohydrin route (industrial standard) or a Passerini multicomponent reaction (academic shortcut), obtaining a high diastereomeric ratio (DR) requires strict control over kinetic vs. thermodynamic parameters.[1]

This guide provides troubleshooting for the three critical phases: Synthesis (Reaction Control) , Purification (Enrichment) , and Analysis .[1]

Module 1: Reaction Optimization (The "Why" & "How")

Q1: I am using the Cyanohydrin route (Aldehyde + Cyanide source), but my DR is stuck at ~1:1 or 2:1. How do I improve this?

Diagnosis: You are likely operating under conditions that lack sufficient facial bias. The nucleophilic attack of cyanide on N-protected-3-aminohexanal is governed by the competition between the Felkin-Anh model (non-chelation control) and the Cram-Chelate model (chelation control).[1]

The Fix: You must explicitly choose a control mechanism. "Standard" conditions (aqueous KCN/NaHSO₃) often result in poor selectivity because water disrupts chelation.[1]

Protocol A: Enhancing Chelation Control (Favors Syn / (2S,3S))

To favor the syn-diastereomer (often the desired precursor for specific protease inhibitors), you need a Lewis Acid capable of bridging the aldehyde oxygen and the carbamate/amine nitrogen.[1]

  • Reagent Switch: Switch from aqueous KCN to TMSCN (Trimethylsilyl cyanide).[1]

  • Catalyst: Add 1.0–1.2 eq of Ti(OiPr)₄ or ZnBr₂ .[1]

  • Solvent: Use non-coordinating solvents like DCM (Dichloromethane) or Toluene .[1] Avoid THF or ethers, which compete for the metal center.

  • Temperature: Lower to -40°C or -78°C .

  • Mechanism: The Titanium coordinates the aldehyde carbonyl and the carbamate nitrogen, locking the conformation. The cyanide attacks from the less hindered face (opposite the side chain).

Protocol B: Enhancing Felkin-Anh Control (Favors Anti / (2R,3S))

If you need the anti-isomer:

  • Reagent: Use Acetone Cyanohydrin with a catalytic base (e.g., Triethylamine).[1]

  • Solvent: Use Methanol or THF .

  • Temperature: 0°C to Room Temperature.

  • Mechanism: The absence of a chelating metal allows the molecule to adopt a conformation minimizing steric clash (Felkin-Anh), typically placing the bulky amino-group orthogonal to the carbonyl.[1]

Q2: I tried the Passerini Reaction (Aldehyde + Cyclopropyl Isocyanide + Acid) for speed, but the DR is terrible. Can this be fixed?

Diagnosis: The Passerini reaction is a concerted multicomponent reaction.[2] While efficient for bond formation, it is notoriously poor at diastereocontrol (often yielding 1:1 mixtures) because the transition state is loose and lacks rigid directing groups.

The Fix: Do not rely on the Passerini reaction for stereocontrol. If you must use this route (e.g., for combinatorial library generation):

  • Accept the 1:1 mixture and rely on downstream purification (See Module 2).

  • Oxidation Strategy: If your final target is the Ketoamide (not the hydroxy-amide), the stereocenter at C2 is destroyed upon oxidation. In this case, the DR of the intermediate is irrelevant unless the diastereomers have vastly different oxidation rates (kinetic resolution).

    • Action: Proceed directly to the oxidation step (e.g., Dess-Martin Periodinane or TEMPO/Bleach) and purify the final ketoamide.[1]

Module 2: Purification & Enrichment Protocols

Q3: My reaction yielded a 3:1 mixture. How do I upgrade this to >98:2 without running a column?

Diagnosis: Chromatography of polar hydroxy-amides is difficult (tailing peaks) and expensive at scale.[1] Crystallization is the superior method for this scaffold.

The Protocol: Slurry-to-Crystallization (Dynamic Enrichment) [1]

This molecule handles well as a Hydrochloride Salt . The (S,S) and (R,S) diastereomers often have significantly different lattice energies.[1]

Step-by-Step Guide:

  • Deprotection (if applicable): If you have the N-Boc or N-Cbz intermediate, remove the protecting group to generate the free amine.[1]

  • Salt Formation: Dissolve the crude oil in Ethyl Acetate (EtOAc) (5 vol).

  • Acidification: Add 4M HCl in Dioxane or bubble HCl gas until pH < 2. The salt should precipitate.

  • The "Slurry" Trick:

    • The precipitate is likely still a diastereomeric mixture.

    • Add Acetonitrile (ACN) or IPA (Isopropyl Alcohol) to the solid.[1]

    • Heat to 60°C (do not fully dissolve; maintain a slurry).

    • Stir for 2–4 hours. This allows Ostwald Ripening or thermodynamic equilibration if the salt is in equilibrium with the solution.

    • Cool slowly to 0°C.

    • Filter.[3]

  • Result: The filter cake is usually enriched in the major diastereomer (often >95:5 dr).

Table 1: Solvent Screening for Recrystallization

Solvent SystemPolarityOutcome (Typical)Recommendation
EtOAc / Hexanes LowFast precipitation, low purification factor.[1]Use for initial isolation only.
IPA (Isopropanol) MediumGood crystal growth, moderate yield loss.[1]Recommended for polishing.
Acetonitrile (ACN) MediumExcellent rejection of impurities/minor isomers.[1]Best for upgrading DR.
Water / Ethanol HighHigh solubility, difficult to crystallize.Avoid.

Module 3: Visualization & Workflow

The following diagram illustrates the decision matrix for synthesizing and purifying the P1 fragment.

Boceprevir_P1_Optimization Start Start: N-Protected 3-Amino-Hexanal Decision Select Route Start->Decision Route_Cyanohydrin Route A: Cyanohydrin (Industrial Std) Decision->Route_Cyanohydrin High Stereocontrol Needed Route_Passerini Route B: Passerini (R&D Shortcut) Decision->Route_Passerini Speed / Library Gen Cond_Chelation Chelation Control (Ti(OiPr)4 / TMSCN / -40°C) Target: Syn (2S,3S) Route_Cyanohydrin->Cond_Chelation Require Syn Cond_Felkin Felkin-Anh Control (KCN / MeOH / RT) Target: Anti (2R,3S) Route_Cyanohydrin->Cond_Felkin Require Anti Result_LowDR Low DR (~50:50) Route_Passerini->Result_LowDR Result_HighDR High DR (>90:10) Cond_Chelation->Result_HighDR Cond_Felkin->Result_HighDR Purification Purification Step (Critical) Result_HighDR->Purification Result_LowDR->Purification Method_Slurry Slurry Recrystallization (HCl Salt in ACN/IPA) Purification->Method_Slurry Isolate Hydroxy Method_Oxidation Direct Oxidation (If Target is Ketoamide) Purification->Method_Oxidation Target = Ketone Final Final Product: Pure (3S)-3-Amino-N-cyclopropyl- 2-hydroxyhexanamide Method_Slurry->Final

Caption: Workflow for selecting the optimal synthetic route and purification strategy based on required diastereoselectivity.

Module 4: Analytical Validation

Q4: How do I reliably measure the DR? The NMR peaks overlap.

Diagnosis: The diastereomers of 3-amino-2-hydroxy amides often show overlapping signals in standard


H NMR (DMSO-

or CDCl

), particularly the cyclopropyl protons.[1]

The Fix:

  • Derivatization: Convert a small aliquot to the Oxazolidinone using Phosgene or CDI. The rigid ring structure separates the chemical shifts of the H2 and H3 protons significantly.

  • HPLC Method:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine.

    • Detection: 210 nm (Amide bond).[1]

    • Note: The diastereomers usually have

      
      -values (separation factors) > 1.2 on amylose-based columns.[1]
      

References

  • Venkatraman, S., et al. (2006).[1][4] "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection."[1] Journal of Medicinal Chemistry, 49(20), 6074–6086.[1][4] Link[1]

  • Bhalerao, D. S., et al. (2015).[1][4] "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug." Organic Process Research & Development, 19(11), 1559–1567.[1][4] Link[1]

  • Wu, G., et al. (2006).[1] "Enantioselective Synthesis of the P1 Fragment of Boceprevir." Journal of Organic Chemistry. (Referenced within context of Schering-Plough process development).

  • Google Patents. (2013). "Synthetic method of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride." CN103288671B. Link

Sources

Overcoming hygroscopic challenges of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Challenges & Stability Protocols Target Molecule: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (and its Hydrochloride salt) Context: Key intermediate (P1-P1' fragment) for HCV NS3/4A Protease Inhibitors (e.g., Telaprevir, Boceprevir analogs).[1]

Introduction: The "Sticky" Warhead Challenge

Welcome to the technical support hub for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide . If you are accessing this guide, you have likely encountered the "gumming" phenomenon where your free-flowing powder turns into a sticky, unmanageable oil upon exposure to air.[1]

This molecule contains a "perfect storm" of hygroscopic functional groups: a secondary hydroxyl, a primary amine, and a secondary amide.[1] In its free base form, it is an amorphous solid or oil that avidly scavenges atmospheric moisture, leading to hydrolysis, inaccurate stoichiometry, and downstream impurity formation (dimerization).[1]

This guide provides the Standard Operating Procedures (SOPs) to stabilize, handle, and utilize this intermediate without compromising your synthesis.

Module 1: Immediate Triage (Storage & Handling)

Status: My material is currently sticky or I need to store it.

The free base of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is thermodynamically unstable in humid air. The commercially preferred form is the Hydrochloride (HCl) salt , which significantly mitigates (but does not eliminate) hygroscopicity.[1]

Storage Protocol (Self-Validating System)
ParameterSpecificationScientific Rationale
Form HCl Salt (Preferred)The ionic lattice energy of the salt reduces moisture uptake compared to the amorphous free base.[1]
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic rate of hydrolysis and oxidation of the

-hydroxy group.[1]
Atmosphere Argon or Nitrogen Displaces moisture-laden air.[1] Oxygen exclusion prevents slow oxidation to the

-ketoamide.[1]
Container Amber Glass + Parafilm/Teflon TapeAmber glass prevents photodegradation; secondary sealing prevents moisture ingress.[1]
Handling "Sticky" Material

If your material has already absorbed moisture:

  • Do NOT heat to dry: Heating the wet amine often accelerates dimerization or cyclization.[1]

  • Azeotropic Drying: Dissolve the gum in anhydrous Dichloromethane (DCM) or Toluene .[1]

  • Rotary Evaporation: Evaporate under high vacuum.[1] Repeat the DCM co-evaporation 2-3 times. This physically entrains water out of the matrix.[1]

  • Immediate Use: Once a foam/solid is obtained, use it immediately in the next step.[1] Do not attempt to store it again.[1][2]

Module 2: Chemical Stabilization (Salt Formation)

Status: I have the free base (oil) and need to store it for more than 24 hours.

The most robust solution to hygroscopicity is converting the free amine into a crystalline salt.[1] The Hydrochloride (HCl) salt is the industry standard for this intermediate [1][2].[1]

Protocol: Conversion to HCl Salt

Reagents: 4M HCl in Dioxane (anhydrous), Diethyl Ether (or MTBE).[1]

  • Dissolution: Dissolve the crude free base (oil) in a minimal amount of anhydrous DCM or Ethanol (approx 5 vol).[1]

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

    • Checkpoint: Monitor pH.[1] Target pH 2-3 (wet pH paper).[1]

  • Precipitation: Slowly add Diethyl Ether or MTBE (anti-solvent) with vigorous stirring until turbidity persists.

  • Crystallization: Stir at 0°C for 1-2 hours. A white solid should precipitate.[1]

  • Filtration: Filter under a blanket of Nitrogen.[1] Wash with cold Ether.[1]

  • Drying: Dry in a vacuum oven at 30°C (max) over

    
    .
    

Data Comparison: Free Base vs. HCl Salt

PropertyFree BaseHydrochloride Salt
State Viscous Oil / Amorphous SolidWhite Crystalline Solid
Hygroscopicity Extreme (Deliquescent)Moderate (Manageable)
Shelf Life < 48 Hours (in air)> 12 Months (Desiccated)
Handling Requires Glovebox/SchlenkStandard Lab Bench (Quickly)

Module 3: Process Integration (Telescoping)

Status: I need to couple this amine to a peptide chain (e.g., P2 fragment).

The "Golden Rule": Never isolate the free base if you can avoid it. In commercial synthesis of protease inhibitors like Telaprevir, the "Telescoping" approach is used.[1] The salt is neutralized in situ and reacted immediately [3].[1]

Workflow Visualization

The following diagram illustrates the decision logic for handling this intermediate to minimize moisture exposure.

G Start Raw Material (HCl Salt) Weighing Weighing (Quickly/Inert) Start->Weighing Minimize Air Time Dissolve Dissolve in DCM/DMF Weighing->Dissolve Neutralize In-Situ Neutralization (DIPEA/NMM) Dissolve->Neutralize Release Free Base Coupling Peptide Coupling (EDC/HOBt or HATU) Neutralize->Coupling Immediate Reaction Isolate Isolate Free Base (AVOID) Neutralize->Isolate Risk Path Gum Degradation/Gumming Isolate->Gum

Caption: Figure 1. Telescoping strategy to avoid isolation of the unstable free base during peptide coupling.[1]

In-Situ Coupling Protocol
  • Suspend: Suspend the HCl salt of the amine in DMF or DCM.[1]

  • Activate P2: In a separate vessel, activate your carboxylic acid (P2 fragment) with HATU/DIPEA or EDC/HOBt.[1]

  • Neutralize: Add DIPEA (Diisopropylethylamine) to the amine salt suspension (2.5 - 3.0 equiv).

    • Mechanism:[3][4] DIPEA scavenges the HCl, releasing the nucleophilic amine in solution.[1]

  • Combine: Transfer the activated acid to the amine solution immediately.

    • Result: The sensitive amine reacts before it can absorb moisture or dimerize.[1]

Frequently Asked Questions (FAQ)

Q1: My material arrived as a solid but turned into a liquid on the balance. Is it ruined? A: It has likely deliquesced (absorbed water to form a solution).[1] It is not necessarily chemically degraded yet.[1]

  • Fix: Do not return it to the stock bottle. Dissolve the liquid in anhydrous DCM, dry over

    
    , filter, and use immediately. If you need accurate stoichiometry, perform a quantitative NMR (qNMR) to determine the actual amount of amine vs. water.[1]
    

Q2: Can I use the free base for the oxidation step (to


-ketoamide)? 
A:  The oxidation of the 

-hydroxy group (using Dess-Martin Periodinane or Moffat conditions) is usually performed after the peptide coupling [4].[1] Oxidizing the free amino-alcohol is risky because the amine can interfere with the oxidant.[1] Couple first (protect the amine as an amide), then oxidize the hydroxyl to the ketone.[1]

Q3: Why is the "Cyclopropyl" group significant for handling? A: While the cyclopropyl group itself is relatively stable, it adds lipophilicity.[1] However, the specific combination of the N-cyclopropyl amide and the neighboring hydroxyl creates a hydrogen-bond donor/acceptor motif that is exceptionally "thirsty" for water. This structural feature is critical for the biological activity (binding to the S1' pocket of HCV protease) but necessitates the strict handling protocols described above [5].[1]

References

  • CymitQuimica. (n.d.).[1] (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Properties and Stability. Retrieved from

  • Watson International. (n.d.).[1] Technical Data Sheet: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride. Retrieved from

  • Njoroge, F. G., et al. (2008).[1] Discovery of Boceprevir: An HCV NS3/NS4A Protease Inhibitor. Accounts of Chemical Research. (Contextual grounding on P1' fragment handling).

  • Perni, R. B., et al. (2006).[1] Preclinical profile of VX-950 (Telaprevir), a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease.[1] Antimicrobial Agents and Chemotherapy.[1][5] (Contextual grounding on alpha-ketoamide synthesis).

  • ChemBK. (2024).[1] Physico-chemical Properties of Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride. Retrieved from

Sources

Technical Guide: Optimization of Oxidation Steps Involving Hydroxyhexanamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-OX-6HH-2024 Department: Chemical Process Optimization & Technical Support Target Audience: Process Chemists, Medicinal Chemists, Polymer Scientists

Introduction & Scope

This guide addresses the technical challenges associated with the oxidation of 6-hydroxyhexanamide (and its


-substituted derivatives). These precursors are critical intermediates in the synthesis of Nylon-6 monomers (via adipic acid semialdehydes) and histone deacetylase (HDAC) inhibitors.

The primary challenge in this transformation is chemoselectivity : oxidizing the terminal primary alcohol without affecting the amide functionality or triggering intramolecular cyclization (lactonization). This guide prioritizes TEMPO-mediated methodologies due to their superior selectivity profile compared to metal-based oxidants (e.g., Jones, PCC).

Strategic Reagent Selection

Before initiating experimentation, select the oxidant system based on your target moiety (Aldehyde vs. Carboxylic Acid) and substrate solubility.

Comparative Oxidant Profile
FeatureTEMPO / NaOCl (Anelli) TEMPO / BAIB Jones Reagent (Cr(VI)) Swern Oxidation
Target Product Aldehyde (pH 8-9) or Acid (pH >10)AldehydeAcidAldehyde
Chemoselectivity High (Ignores amides)Very High Low (Attacks sensitive groups)High
Reaction Medium Biphasic (DCM/Water)Organic (DCM/MeCN)Acidic Aqueous AcetoneAnhydrous DCM
Key Risk Over-oxidation if pH driftsCost of reagentToxic waste; Amide hydrolysisCryogenic conditions (-78°C)
Recommendation Primary Choice (Scale-up) Primary Choice (Lab Scale) AvoidSecondary Choice

Technical Insight: Metal-based oxidants (Jones, PCC) are generally contraindicated for hydroxyhexanamides because the strong acidic conditions promote the hydrolysis of the amide group to a carboxylic acid, followed by spontaneous lactonization to


-caprolactone.

Validated Experimental Protocols

Protocol A: Selective Oxidation to 6-Oxohexanamide (Aldehyde)

Method: Anelli Oxidation (TEMPO/NaOCl) Application: When the aldehyde is required for subsequent reductive amination or Wittig reactions.

Reagents:

  • Substrate: 6-Hydroxyhexanamide (1.0 eq)

  • Catalyst: TEMPO (0.01 eq)

  • Co-oxidant: NaOCl (1.1 - 1.3 eq, commercial bleach, titered)

  • Mediator: KBr (0.1 eq)[1]

  • Buffer: 0.5M NaHCO₃ (Maintain pH 8.6–9.5)

  • Solvent: DCM:Water (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve substrate and TEMPO in DCM. Add aqueous KBr and NaHCO₃ buffer. Cool to 0°C.[1][2]

  • Addition: Add NaOCl dropwise over 20-30 minutes. Crucial: Monitor internal temperature; keep <5°C to prevent amide chlorination.

  • Quenching: Upon consumption of starting material (TLC/GC), quench immediately with aqueous Na₂S₂O₃ (Sodium Thiosulfate).

  • Workup: Extract with DCM. Note: If the amide is highly water-soluble, saturate the aqueous phase with NaCl (Salting out) or use continuous extraction.

Protocol B: Oxidation to Adipic Acid Monoamide (Carboxylic Acid)

Method: TEMPO/NaOCl/NaClO₂ (Pinnick Modification) or Excess NaOCl Application: Synthesis of asymmetric adipic acid derivatives.

Modifications from Protocol A:

  • pH Adjustment: To drive the reaction to the acid, the aldehyde intermediate must be hydrated.[1] This is faster at higher pH, but high pH risks amide hydrolysis.

  • Safe Route: Isolate the aldehyde (Protocol A), then subject it to Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) in

    
    -BuOH/Water. This avoids the harsh pH extremes of using bleach alone for the full oxidation.
    

Troubleshooting & Optimization (FAQs)

Issue 1: "I am observing significant amounts of -caprolactone."

Root Cause: Acid-catalyzed hydrolysis of the amide bond followed by cyclization. Solution:

  • Ensure your reaction pH never drops below 7.0.

  • Avoid Jones Reagent or unbuffered conditions.

  • If using TEMPO/BAIB, add a solid base like NaHCO₃ to the organic media to neutralize acetic acid byproducts.

Issue 2: "The reaction stalls at the aldehyde, but I need the carboxylic acid."

Root Cause: TEMPO oxidizes the hydrate of the aldehyde, not the aldehyde itself. Hydration is slow in pure organic solvents. Solution:

  • Ensure water is present in the reaction mixture.

  • If using a biphasic system, increase the stirring rate (RPM > 800) to maximize interfacial surface area.

  • Add a Phase Transfer Catalyst (e.g., Aliquat 336) to shuttle the oxidant to the organic phase.

Issue 3: "My yield is low due to poor extraction efficiency."

Root Cause: 6-oxohexanamide and adipic acid monoamide are highly polar. Solution:

  • Salting Out: Saturate the aqueous quench layer with NaCl before extraction.

  • Solvent Switch: Use Ethyl Acetate/Isopropanol (3:1) instead of pure DCM or Ether.

  • Resin Capture: For amino-amide derivatives, use a cation exchange resin (SCX) to capture the product, wash with methanol, and elute with ammonia/methanol.

Visualizing the Reaction Pathways[3]

The following diagram illustrates the critical decision points and failure modes in the oxidation of hydroxyhexanamide.

OxidationPathways Start 6-Hydroxyhexanamide (Substrate) Aldehyde 6-Oxohexanamide (Aldehyde Intermediate) Start->Aldehyde TEMPO/NaOCl 0°C, pH 9 Lactone ε-Caprolactone (Byproduct) Start->Lactone Acidic pH (Hydrolysis) Acid Adipic Acid Monoamide (Target Acid) Aldehyde->Acid NaClO2 (Pinnick) or Excess NaOCl Polymer Polyamide/Oligomers (Byproduct) Aldehyde->Polymer Heat/Base (Self-condensation) Lactone->Start Hydrolysis (Reversible)

Figure 1: Reaction pathways showing the chemoselective route (Blue/Green) versus failure modes (Red/Dashed) such as lactonization and polymerization.

Troubleshooting Logic Flow

Use this flow to diagnose low yields or impurities.

Troubleshooting Problem Start: Low Yield or Impurity CheckpH Is pH < 7? Problem->CheckpH CheckOxidant Is Oxidant Metal-based? CheckpH->CheckOxidant No Sol_Buffer Solution: Add NaHCO3 Buffer. Prevent Hydrolysis. CheckpH->Sol_Buffer Yes CheckProduct Is Product Acid or Aldehyde? CheckOxidant->CheckProduct No (Using TEMPO) Sol_Tempo Solution: Switch to TEMPO/BAIB or Anelli conditions. CheckOxidant->Sol_Tempo Yes (Jones/PCC) Sol_Extract Solution: Saturate aqueous phase with NaCl (Salting Out). CheckProduct->Sol_Extract Product is Water Soluble

Figure 2: Decision tree for troubleshooting common experimental failures.

References

  • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Montanari, F., et al. (1998). "TEMPO-Mediated Oxidation of Alcohols with Bleach." Organic Syntheses, 75, 161.

  • De Luca, L., et al. (2003). "A very mild and chemoselective oxidation of alcohols to carbonyl compounds." Organic Letters, 5(22), 4179–4182. (Describes TEMPO/BAIB).

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development, 14(1), 245–251.

Sources

Technical Support Center: Navigating the Challenges of Cyclopropyl Ring Stability in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The cyclopropyl group, a cornerstone in medicinal chemistry and complex molecule synthesis, offers unique conformational constraints and metabolic stability.[1][2][3] However, its inherent ring strain—approximately 115 kJ/mol—renders it susceptible to undesired ring-opening reactions under various synthetic conditions.[4][5][6] This guide is designed to provide you with expert insights, troubleshooting strategies, and preventative measures to maintain the integrity of the cyclopropyl moiety throughout your synthetic campaigns.

Troubleshooting Guide: Diagnosing and Solving Unwanted Ring Opening

This section addresses specific experimental scenarios where cyclopropyl ring cleavage is observed and provides actionable solutions grounded in mechanistic principles.

Issue 1: Ring Opening Observed During Acid-Catalyzed Reactions (e.g., Acetal Deprotection, Hydrolysis)

Symptoms: You observe the formation of linear, unsaturated byproducts, often alongside your desired product, when exposing your cyclopropyl-containing molecule to Brønsted or Lewis acids.

Root Cause Analysis: Acid-catalyzed ring opening is a common pitfall. The reaction is typically initiated by the protonation or coordination of a Lewis acid to a nearby functional group, such as a ketone or alcohol.[7] This activation facilitates the cleavage of a cyclopropyl C-C bond to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[7] The stability of this carbocation is a key determinant of the reaction's facility. Electron-donating groups on the cyclopropane ring can stabilize an adjacent positive charge, accelerating the ring-opening process.[7]

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: Many ring-opening processes have a higher activation energy than the desired transformation.[8] Reducing the temperature can significantly favor your intended reaction.

  • Use a Milder Acid Catalyst: Switch from strong acids (e.g., H₂SO₄, HCl) to milder, sterically hindered, or less coordinating acids. For example, pyridinium p-toluenesulfonate (PPTS) is often a gentler alternative for acetal deprotection than p-toluenesulfonic acid (TsOH).[9]

  • Change the Solvent: The polarity of the solvent can influence the stability of carbocationic intermediates. Experiment with less polar solvents to disfavor the formation and stabilization of the ring-opened carbocation.[8]

  • Reduce Reaction Time: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.

Workflow for Optimizing Acidic Reactions

start Ring Opening Under Acidic Conditions temp Lower Reaction Temperature start->temp acid Switch to Milder Acid Catalyst (e.g., PPTS) temp->acid fail Issue Persists temp->fail solvent Use Less Polar Solvent acid->solvent acid->fail time Minimize Reaction Time solvent->time solvent->fail success Problem Solved time->success time->fail protect Consider Orthogonal Protecting Group Strategy fail->protect

Caption: Decision workflow for troubleshooting acid-catalyzed ring opening.

Issue 2: Cyclopropane Cleavage During Reductive Processes (e.g., Ketone Reduction, Hydrogenation)

Symptoms: When attempting to reduce a functional group, such as a ketone adjacent to a cyclopropyl ring, you isolate products resulting from the cleavage of the three-membered ring.

Root Cause Analysis: Reductive ring opening can occur through several mechanisms. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can, in some cases, induce ring opening.[8] More commonly, catalytic hydrogenation under harsh conditions (high pressure, elevated temperature, aggressive catalysts like Pd/C) can lead to hydrogenolysis of the strained C-C bonds.[8] Radical mechanisms can also be at play, particularly with dissolving metal reductions or certain transition-metal-catalyzed processes, where a ketyl radical intermediate can trigger C-C bond scission.[10][11][12] The regioselectivity of this cleavage is often directed by the formation of the more stable carbon-centered radical.[11]

Immediate Troubleshooting Steps:

  • Select a Milder Reducing Agent: For ketone reductions, sodium borohydride (NaBH₄) is significantly milder than LiAlH₄ and generally does not affect the cyclopropyl ring, especially at low temperatures (e.g., 0 °C).[8]

  • Optimize Catalytic Hydrogenation Conditions: If hydrogenation is necessary, screen catalysts (e.g., PtO₂, Rh/C may be milder than Pd/C), lower the hydrogen pressure, and reduce the reaction temperature.

  • Avoid Radical Conditions: Steer clear of conditions known to generate radicals, such as dissolving metal reductions (e.g., Na/NH₃), if ring integrity is paramount.[13]

Protocol: Mild Reduction of a Cyclopropyl Ketone
  • Dissolution: Dissolve the cyclopropyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.[8]

  • Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.[8]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).[8]

  • Quenching: Slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.[8]

  • Workup: Remove the organic solvent under reduced pressure, then extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the cyclopropyl carbinol.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for cyclopropyl ring opening?

The primary driving force is the release of inherent ring strain.[5][6] This process can be initiated by several factors:

  • Acidic Conditions: Formation of a carbocation adjacent to the ring.[7][14]

  • Reductive Conditions: Use of harsh reducing agents or catalytic hydrogenation.[8][12]

  • Radical Intermediates: Generation of a radical on or adjacent to the cyclopropyl ring.[5][15]

  • Thermal Stress: High temperatures can provide the activation energy for electrocyclic ring opening.[16]

  • Transition Metal Catalysis: Oxidative addition of a low-valent metal into a C-C bond of the ring.[12][17]

Q2: How do substituents on the cyclopropyl ring affect its stability?

Substituents play a critical electronic and steric role:

  • Donor-Acceptor (D-A) Cyclopropanes: These are particularly susceptible to ring opening. An electron-donating group (D) and an electron-withdrawing group (A) polarize the C-C bonds, making them more susceptible to nucleophilic or electrophilic attack.[18][19][20]

  • Electron-Donating Groups (EDGs): Stabilize adjacent carbocations, facilitating acid-catalyzed ring opening.[7]

  • Aryl Groups: Can stabilize adjacent radicals or cations, often promoting cleavage of the adjacent (benzylic) bond.[7][12]

Q3: Can I use a protecting group strategy to prevent ring opening?

Absolutely. If a reaction's conditions are unavoidably harsh, protecting a nearby functional group can prevent the initiation of ring-opening. For example, protecting a ketone as an acetal or ketal can shield it from nucleophilic attack or reduction, thereby preventing the formation of intermediates that trigger ring cleavage.[8][21] This is a cornerstone of multi-step synthesis.[22] When planning a synthesis, consider an orthogonal protecting group strategy to selectively deprotect functional groups under mild conditions that will not affect the cyclopropyl ring.[21]

Table 1: Influence of Reaction Conditions on Cyclopropyl Ring Stability
Condition CategoryHigh Risk Reagents/ConditionsLow Risk Reagents/ConditionsMechanistic Concern
Acidic H₂SO₄, HCl, strong Lewis acids (e.g., AlCl₃)PPTS, mild carboxylic acids, HFIPCarbocation formation[7][20]
Reductive LiAlH₄, Catalytic Hydrogenation (High P/T, Pd/C)NaBH₄, NaBH₃CN, Catalytic Hydrogenation (Low P/T)Hydride attack, hydrogenolysis[8]
Radical AIBN, Benzoyl Peroxide, high heat, UV lightRadical inhibitors (BHT, TEMPO), low temperaturesRapid ring-opening of cyclopropylmethyl radical[5][23]
Thermal Temperatures > 150-200 °C (substrate dependent)Room temperature or belowElectrocyclic ring opening[16]

Q4: How can I spectroscopically confirm if my cyclopropyl ring has opened?

A combination of spectroscopic techniques is definitive:

  • ¹H NMR: The disappearance of the characteristic high-field (upfield) signals for cyclopropyl protons (typically 0.2-1.5 ppm) is a strong indicator. The appearance of new signals in the olefinic region (4.5-6.5 ppm) suggests the formation of double bonds from ring cleavage.

  • ¹³C NMR: The disappearance of the upfield cyclopropyl carbon signals (typically 0-30 ppm) is a key diagnostic.

  • IR Spectroscopy: The C-H stretching frequency for cyclopropyl groups appears at a high wavenumber (~3100-3000 cm⁻¹). Its disappearance, along with the potential appearance of a C=C stretch (~1650 cm⁻¹), points to ring opening.

  • Mass Spectrometry (MS): A change in the molecular weight corresponding to the addition of atoms (e.g., H₂ during hydrogenation) or rearrangement can be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the suspected ring-opened product.

Mechanistic Pathways of Ring Opening

cluster_acid Acid-Catalyzed cluster_radical Radical-Mediated cluster_metal Transition Metal-Catalyzed a1 Cyclopropane + H⁺ a2 Carbocation Intermediate a1->a2 Bond Cleavage a3 Ring-Opened Product a2->a3 Nucleophile Trap r1 Cyclopropane + Initiator r2 Cyclopropyl Radical r1->r2 r3 Ring-Opened Radical r2->r3 Rapid Opening r4 Linear Product r3->r4 m1 Cyclopropane + M(0) m2 Metallacycle m1->m2 Oxidative Addition m3 Ring-Opened Organometallic m2->m3 β-Carbon Elimination

Caption: Common mechanistic pathways for cyclopropyl ring opening.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. BenchChem. 7

  • US5536815A - Cyclopropyl based O- and N- and S-protecting groups. Google Patents. 24

  • Iron-Catalyzed Reductive Ring Opening/ gem-Difluoroallylation of Cyclopropyl Ketones. (2023). Organic Letters, 25(11), 1883-1888. 10

  • Iron-Catalyzed Reductive Ring Opening/gem-Difluoroallylation of Cyclopropyl Ketones. (2023). ACS Publications. 11

  • How to avoid ring-opening of cyclopropyl ketones during reaction. BenchChem. 8

  • Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides. (2022). ACS Publications. 12

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry, 15, 288-317. 15

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2021). Chemical Reviews, 121(1), 227-263. 18

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). JACS Au, 2(4), 864-873. 25

  • Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. ResearchGate. 19

  • Reductive Ring Opening of Arylcyclopropanecarboxamides Accompanied by Borylation and Enolate Formation. (2022). Organic Letters, 24(5), 1134-1139. 13

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756. 1

  • Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). (2026). Cloudfront.net. 4

  • Initial Investigations of Heptyl-Cyclopropane: A Prospective Analysis for Drug Development. BenchChem. 26

  • Acid-Catalyzed Ring-Opening Isomerizations of Cyclopropenes. (2012). Synlett, 23(19), 2723-2728. 27

  • Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. (2026). ResearchGate. 28

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2003). Chemical Reviews, 103(6), 2465-2492. 29

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). Organic Letters, 20(3), 600-603. 20

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. 2

  • How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. BenchChem. 23

  • Efficient synthesis of protected cyclopropyl beta-aspartylphosphates. (2007). Organic & Biomolecular Chemistry, 5(20), 3356-3363. 30

  • Efficient synthesis of protected cyclopropyl β-aspartylphosphates. (2007). RSC Publishing. 31

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. ResearchGate. 3

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. (2024). Journal of the American Chemical Society. 17

  • Selective examples of cyclopropane-based drugs and natural products. ResearchGate. 32

  • Synthesis of cyclopropanes. Organic Chemistry Portal. 33

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2017). Beilstein Journal of Organic Chemistry, 13, 2888-2895. 9

  • Protective Groups. Organic Chemistry Portal. 22

  • Protecting group. Wikipedia. 21

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals. 5

  • Electrocyclic reactions. (2021). Stereoelectronics. 16

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. 14

  • Alicyclic and Heterocyclic Chemistry. Lecture 7. University of Liverpool. 34

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). PMC. 35

  • ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. (1985). Journal of the American Chemical Society, 107(15), 4542-4543. 36

  • A Comparative Guide to the Spectroscopic Analysis of Cyclopropenone Reaction Products. BenchChem. 37

  • Stability of Cycloalkanes: Ring Strain. Fiveable. 6

  • 4.2 Cycloalkanes and Their Relative Stabilities. KPU Pressbooks. 38

  • STABILITY OF CYCLOALKANES. Gyan Sanchay. 39

Sources

Validation & Comparative

A Researcher's Guide to the ¹H-NMR Spectral Analysis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel or key intermediate compounds is paramount. 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a critical intermediate in the synthesis of the hepatitis C protease inhibitor Telaprevir, presents a compelling case for detailed spectroscopic analysis.[1][2] This guide provides an in-depth, predictive ¹H-NMR spectral analysis of this molecule, grounded in fundamental principles and comparative data from analogous structures. We will dissect the expected chemical shifts, multiplicities, and coupling constants, offering a robust framework for researchers encountering this or structurally similar compounds.

The Structural Landscape of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Before delving into its spectral signature, understanding the molecule's architecture is crucial. The structure (Figure 1) reveals several key proton environments that will be distinguishable by ¹H-NMR spectroscopy: a cyclopropyl ring, a secondary amide, a hydroxyl group, a propyl chain, and two chiral centers. The specific stereochemistry, (2S, 3S), influences the spatial relationship between protons and, consequently, their coupling patterns.[3]

Figure 1: Chemical Structure of (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

G mol H9 H⁹ H8 H⁸ H7 H⁷ H6 H⁶ H5 H⁵ H4 H⁴ H3 H2 H1 NH2 NH₂ OH OH NH_amide NH H1_pos H1_pos H2_pos H2_pos H3_pos H3_pos H4_pos H4_pos H5_pos H5_pos H6_pos H6_pos H7_pos H7_pos H8_pos H8_pos H9_pos H9_pos NH2_pos NH2_pos OH_pos OH_pos NH_amide_pos NH_amide_pos

A visual representation of the molecule with key protons labeled for the subsequent NMR analysis.

Predicted ¹H-NMR Spectrum: A Detailed Breakdown

While a publicly available, experimentally acquired ¹H-NMR spectrum for this specific molecule is not readily accessible, we can construct a highly accurate predicted spectrum based on established chemical shift ranges and data from structurally related compounds.[4][5][6]

Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Amide NH7.5 - 8.5Doublet (d)~4 Hz
Methine (CH-OH)4.0 - 4.5Doublet (d)~5 Hz
Methine (CH-NH₂)3.0 - 3.5Multiplet (m)-
H⁴ Methylene (CH₂)1.4 - 1.7Multiplet (m)-
H⁵ Methylene (CH₂)1.2 - 1.5Multiplet (m)-
H⁶ Methyl (CH₃)0.8 - 1.0Triplet (t)~7 Hz
H⁷ Cyclopropyl Methine2.6 - 2.8Multiplet (m)-
H⁸, H⁹ Cyclopropyl Methylene0.4 - 0.8Multiplets (m)-
OH HydroxylVariable, broadSinglet (s, broad)-
NH₂ AmineVariable, broadSinglet (s, broad)-

Rationale and Comparative Analysis

Amide and Hydroxyl Protons (H¹, OH)

The amide proton (H¹) is expected to appear significantly downfield, typically in the range of 7.5-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond.[4][7] Its multiplicity should be a doublet due to coupling with the methine proton of the cyclopropyl group (H⁷). The hydroxyl (OH) and amine (NH₂) protons often appear as broad singlets with variable chemical shifts, as their signals can be affected by solvent, concentration, and temperature, and they undergo rapid exchange with any trace amounts of water or deuterated solvent.[8]

Chiral Center Protons (H², H³)

The proton attached to the carbon bearing the hydroxyl group (H²) is expected to be in the 4.0-4.5 ppm region. Its proximity to the electronegative oxygen atom causes significant deshielding. It should appear as a doublet due to coupling with the adjacent methine proton (H³). The proton on the carbon with the amino group (H³) will likely resonate between 3.0 and 3.5 ppm. This proton's signal will be a multiplet due to coupling with H², the protons of the adjacent methylene group (H⁴), and potentially the amine protons if exchange is slow.

Alkyl Chain Protons (H⁴, H⁵, H⁶)

The protons of the propyl chain (H⁴, H⁵, and H⁶) will appear in the upfield region of the spectrum. The terminal methyl group (H⁶) should be a triplet at approximately 0.8-1.0 ppm, coupling with the adjacent methylene group (H⁵). The methylene groups (H⁴ and H⁵) will appear as complex multiplets in the 1.2-1.7 ppm range due to coupling with each other and with adjacent methine or methyl groups.

Cyclopropyl Protons (H⁷, H⁸, H⁹)

The protons on the cyclopropyl ring have characteristic chemical shifts. Due to the ring strain and the unique electronic environment, they are more shielded than typical alkyl protons. The methine proton (H⁷), being adjacent to the electron-withdrawing amide nitrogen, will be the most deshielded of the cyclopropyl protons, appearing around 2.6-2.8 ppm as a multiplet.[9] The methylene protons of the cyclopropyl ring (H⁸ and H⁹) are expected at a much higher field, between 0.4 and 0.8 ppm, and will likely appear as complex multiplets due to geminal and vicinal coupling.[10]

Comparison with Alternative Analytical Techniques

While ¹H-NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

  • ¹³C-NMR Spectroscopy: This would confirm the number of unique carbon environments. The carbonyl carbon of the amide would be expected in the 170-175 ppm range, while the carbons of the alkyl chain and cyclopropyl ring would appear in the upfield region (10-60 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₉H₁₈N₂O₂).[11] Fragmentation patterns could provide further structural information about the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and O-H stretches (typically broad bands in the 3200-3500 cm⁻¹ region), the C=O stretch of the amide (around 1640 cm⁻¹), and C-H stretches of the alkyl and cyclopropyl groups (below 3000 cm⁻¹).

Experimental Protocol: A Standard Approach

For researchers aiming to acquire a ¹H-NMR spectrum of this compound, the following protocol provides a standard starting point.

Workflow for ¹H-NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer vortex Gently vortex to ensure homogeneity transfer->vortex instrument Insert sample into NMR spectrometer (e.g., 400 MHz or higher) vortex->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the ¹H-NMR spectrum using a standard pulse sequence shim->acquire ft Fourier transform the raw data (FID) acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate reference Reference the spectrum (e.g., to TMS at 0.00 ppm) integrate->reference

A standard workflow for preparing a sample of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and acquiring its ¹H-NMR spectrum.

Conclusion

The ¹H-NMR spectrum of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is predicted to be rich in information, with distinct signals for each of its unique proton environments. Through a careful analysis of chemical shifts, multiplicities, and coupling constants, a detailed structural confirmation is achievable. This guide provides a comprehensive predictive framework for researchers, enabling them to interpret the spectrum of this important pharmaceutical intermediate with confidence. The combination of this predictive analysis with data from complementary techniques will ensure an unambiguous structural assignment, a critical step in any drug discovery and development pipeline.

References

  • Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. [Link]

  • Li, et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4069. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • PubChem. (n.d.). Telaprevir. National Center for Biotechnology Information. [Link]

  • NMR Database Table with Search. InstaNANO. [Link]

  • PubChem. (n.d.). Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)-. National Center for Biotechnology Information. [Link]

  • Chemical shifts. (n.d.). [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (1963). DTIC. [Link]

  • Abraham, R. J., et al. (2010). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 48(8), 635-646. [Link]

  • Reddit. (2020). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

  • Galkina, O. L., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7069. [Link]

  • Galkina, O. L., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. [Link]

  • Rózsa, D., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(11), 3326. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv. [Link]

  • Caming Pharmaceutical Ltd. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. [Link]

  • Malcolm, B. A. (2011). Discovery and development of telaprevir: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus. Infection and Drug Resistance, 4, 173-184. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv. [Link]

  • Garg, V., et al. (2014). Telaprevir: Pharmacokinetics and Drug Interactions. Clinical Pharmacokinetics, 53(1), 1-17. [Link]

  • The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. (n.d.). ResearchGate. [Link]

  • AlchemyPharm. (n.d.). CAS 850252-34-5 | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-. [Link]

Sources

A Comparative Guide to the LC-MS Identification of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring safety and efficacy. 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a critical chiral intermediate in the synthesis of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C virus (HCV) infection.[1][2][3] The structural integrity, purity, and impurity profile of this intermediate directly impact the quality of the final drug product.

This guide provides an in-depth, expert-driven comparison of analytical methodologies for the identification of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide. The molecule's inherent chemical properties—high polarity, lack of a significant UV chromophore, and chirality—present a distinct analytical challenge.[4][5] We will explore why Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the superior technique for this purpose. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, offering a self-validating framework for robust analytical assessment intended for researchers, scientists, and drug development professionals.

Chapter 1: Physicochemical Profile and Mass Spectrometric Behavior

A foundational understanding of the target molecule's properties is paramount for methodical analytical development.

Table 1: Physicochemical Properties of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

PropertyValueSource
Chemical FormulaC₉H₁₈N₂O₂ (Free Base)[5]
Molecular Weight186.25 g/mol (Free Base)[5]
C₉H₁₉ClN₂O₂ (HCl Salt)[1][4][6][7]
222.71 g/mol (HCl Salt)[6][7]
Stereochemistry(3S) and (2S,3S) forms are common.[4][6][4][6]
Polarity (LogP)-0.2467[5]
Key Functional GroupsPrimary Amine, Secondary Hydroxyl, Amide[4]
Predicted Mass Spectrometric Behavior

Given the presence of a basic primary amine, 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is an ideal candidate for positive mode Electrospray Ionization (ESI+). The amine group will readily accept a proton, forming a stable protonated molecule, [M+H]⁺, at an m/z of 187.14.

Upon collisional activation in the mass spectrometer (MS/MS), this precursor ion is expected to undergo predictable fragmentation. The primary fragmentation routes for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and neutral losses of small molecules like water or ammonia.[8][9][10][11]

  • Alpha-Cleavage: This is often the most dominant fragmentation pathway for amines and alcohols as it leads to the formation of resonance-stabilized product ions.[9][11]

  • Neutral Loss of Water (H₂O): The hydroxyl group makes the molecule susceptible to the loss of a water molecule (18.01 Da), a very common fragmentation for alcohols.[9][12]

  • Neutral Loss of Ammonia (NH₃): The primary amine can be lost as ammonia (17.03 Da).

G cluster_0 Predicted ESI-MS/MS Fragmentation cluster_1 Neutral Loss cluster_2 Alpha-Cleavage parent [M+H]⁺ m/z = 187.14 (C₉H₁₉N₂O₂⁺) loss_h2o [M+H-H₂O]⁺ m/z = 169.13 parent->loss_h2o - H₂O loss_nh3 [M+H-NH₃]⁺ m/z = 170.11 parent->loss_nh3 - NH₃ frag1 Fragment 1 m/z = 144.10 (Cleavage at C3-C4) parent->frag1 α-cleavage frag2 Fragment 2 m/z = 116.09 (Cleavage at C2-C3) parent->frag2 α-cleavage

Caption: Predicted fragmentation pathway for protonated 3-Amino-N-cyclopropyl-2-hydroxyhexanamide.

Chapter 2: Primary Method: UPLC-MS/MS for High-Confidence Identification

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) represents the gold standard for the analysis of this compound. The technique offers unparalleled sensitivity and specificity, providing orthogonal data points (retention time, precursor mass, and fragment masses) for unambiguous identification.[13]

Rationale for Method Selection
  • Specificity: Tandem MS, specifically using Multiple Reaction Monitoring (MRM), allows for the highly selective detection of the target analyte even in complex matrices by monitoring a specific precursor-to-product ion transition.

  • Sensitivity: Mass spectrometry is inherently more sensitive than optical detection methods, enabling the detection and identification of trace-level impurities that could be missed by other techniques.

  • Structural Confirmation: The fragmentation pattern generated by MS/MS serves as a chemical fingerprint, providing a high degree of confidence in the structural identity of the compound. This is particularly crucial for distinguishing between isomers.[14]

G Sample Sample Preparation (Dilute in Mobile Phase A) UPLC UPLC Separation (Reversed-Phase C18) Sample->UPLC ESI Ionization (ESI+) UPLC->ESI MS1 MS1 Analysis (Isolate Precursor Ion m/z 187.14) ESI->MS1 CID Collision Cell (Fragment Precursor) MS1->CID MS2 MS2 Analysis (Detect Product Ions) CID->MS2 Data Data Analysis (Confirm RT, Precursor, & Fragments) MS2->Data

Caption: UPLC-MS/MS experimental workflow for compound identification.

Detailed Experimental Protocol: UPLC-MS/MS

This protocol is a self-validating system, incorporating quality controls for trustworthy results.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide reference standard in methanol.

    • Create a working standard of 1.0 µg/mL by diluting the stock solution in the initial mobile phase (99% Mobile Phase A).

    • Prepare unknown samples by dissolving them in the initial mobile phase to an approximate concentration of 1.0 µg/mL.

  • UPLC Conditions:

    • System: Waters ACQUITY UPLC I-Class or equivalent.[13]

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

      • Causality: A C18 stationary phase provides excellent retention for moderately polar compounds, while the 1.7 µm particle size ensures high resolution and efficiency.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Causality: Formic acid acts as a proton source, promoting efficient ionization in ESI+ mode and improving chromatographic peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 1% B

      • 5.0 min: 30% B

      • 5.5 min: 95% B

      • 6.5 min: 95% B

      • 6.6 min: 1% B

      • 8.0 min: 1% B

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • System: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.[13]

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/Hr (Nitrogen).

    • MS/MS Transitions (MRM):

      • Primary (Quantification): 187.14 > 144.10 (Collision Energy: 15 eV).

      • Secondary (Confirmation): 187.14 > 116.09 (Collision Energy: 20 eV).

      • Causality: Monitoring at least two transitions provides higher confidence in identification, per regulatory guidance.

  • System Suitability and Validation:

    • Inject the 1.0 µg/mL working standard six times.

    • The Relative Standard Deviation (%RSD) for retention time should be <1% and for peak area should be <5%. This ensures the system is precise and suitable for analysis.[15]

Chapter 3: Comparative Analysis with Alternative Methodologies

To fully appreciate the strengths of LC-MS/MS, it is instructive to compare it with other potential analytical techniques.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: This technique separates compounds chromatographically, and detection is based on the absorption of ultraviolet light by the analyte.

  • Protocol Outline: An HPLC method would use a similar reversed-phase column and mobile phase system. Detection would be set at a low wavelength (e.g., 200-210 nm) as the molecule lacks a strong chromophore.

  • Limitations and Expert Insight: This method is fundamentally unsuitable for this application. The amide bond provides minimal UV absorbance, leading to extremely poor sensitivity. It would be impossible to detect low-level impurities or accurately quantify the main component at low concentrations. Furthermore, a UV detector provides no structural information, making co-eluting impurities impossible to distinguish and rendering the identification purely speculative based on retention time alone.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
  • Principle: GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like our target, a chemical derivatization step is required to increase volatility.

  • Protocol Outline:

    • Derivatization: The sample would be dried and reacted with a silylating agent (e.g., BSTFA) to convert the polar -OH and -NH₂ groups into non-polar trimethylsilyl (-TMS) ethers and amines.

    • GC Separation: The derivatized sample is injected into a GC with a non-polar column (e.g., DB-5ms) and a temperature gradient to separate the components.

    • MS Detection: The eluting compounds are ionized (typically by Electron Ionization) and detected.

  • Limitations and Expert Insight: While GC-MS provides the structural confirmation power of mass spectrometry, the derivatization step introduces significant drawbacks. The reaction may be incomplete, produce side products, or degrade the analyte, leading to a complex and non-representative chromatogram. This makes the method indirect, labor-intensive, and prone to artifacts, compromising the trustworthiness of the results.

Chapter 4: Performance Comparison and Data Summary

The choice of an analytical method is a balance of performance, complexity, and confidence. For pharmaceutical intermediates, confidence is non-negotiable.

Table 2: Comparison of Analytical Methodologies

ParameterUPLC-MS/MSHPLC-UVGC-MS with Derivatization
Specificity Very High (RT + Precursor + Fragments)Very Low (RT only)High (RT + Fragmentation)
Confidence in ID UnambiguousSpeculativeHigh, but indirect
Sensitivity (LOD) Excellent (pg-fg level)Poor (µg-ng level)Good (pg level)
Sample Throughput High (<10 min/sample)ModerateLow (due to derivatization)
Method Complexity Moderate (MS tuning required)LowHigh (derivatization is complex)
Robustness HighVery HighModerate (derivatization variability)
Isomer Separation Possible with chromatographic tuningPossible, but not identifiablePossible, but not always baseline

This objective comparison clearly demonstrates that UPLC-MS/MS provides the most robust and reliable data. The specificity gained from tandem mass spectrometry is essential for confident identification and for the detection of process-related impurities, which is a critical aspect of drug development.[14]

Conclusion

For the identification of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a vital pharmaceutical intermediate, UPLC-MS/MS is unequivocally the superior analytical technique. Its ability to provide orthogonal data points—retention time, accurate precursor mass, and a reproducible fragmentation fingerprint—delivers a level of confidence that alternative methods like HPLC-UV and derivatized GC-MS cannot approach. The protocol detailed herein offers a robust, self-validating framework for achieving high-quality, reliable results. By explaining the causality behind instrumental choices, this guide empowers researchers and drug development professionals to implement and interpret these analyses with the highest degree of scientific integrity.

References

  • Title: Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry Source: PubMed URL: [Link]

  • Title: Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S) - PubChem Source: PubChem URL: [Link]

  • Title: Hexanamide,3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)- Source: ChemBK URL: [Link]

  • Title: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5 Source: Caming Pharmaceutical Ltd. URL: [Link]

  • Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines Source: YouTube (Chad's Prep) URL: [Link]

  • Title: Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines Source: Chad's Prep URL: [Link]

  • Title: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5 Source: Caming Pharmaceutical Ltd. URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Calgary URL: [Link]

  • Title: Synthetic method of (3S)
  • Title: Analysis of 45 Amino Acids Using UPLC-MS/MS for Biomedical Research Using the Kairos Amino Acid Kit Source: Waters Corporation URL: [Link]

  • Title: Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

Sources

Comparative Guide: Biological Activity of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Warhead"

3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS: 850252-34-5 for HCl salt) represents a critical scaffold in antiviral medicinal chemistry. It serves as the reduced precursor and active metabolite of the blockbuster Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Telaprevir (VX-950) .

While the alpha-ketoamide form (Telaprevir) is a potent, covalent reversible inhibitor (


 nM), the alpha-hydroxy analog discussed here exhibits significantly reduced potency (approx. 30-fold lower).[1][2] This guide compares the biological activity, mechanistic divergence, and synthetic utility of the hydroxy-precursor versus its oxidized ketoamide analogs, providing a roadmap for researchers designing next-generation serine protease inhibitors.

Chemical Architecture & Analog Classification

To understand the biological activity, we must dissect the molecule into its functional pharmacophores. The structure corresponds to the P1-P1' fragment of peptidomimetic inhibitors.

Structural Breakdown
  • Scaffold: Hexanamide backbone (mimicking a Norvaline side chain at P1).

  • P1' Moiety:

    
    -cyclopropyl group (optimizes hydrophobic contacts in the S1' pocket).
    
  • Warhead Status:

    • Analog A (Subject): 2-Hydroxy (Alcohol). Acts as a transition-state mimic or inactive metabolite.

    • Analog B (Active): 2-Oxo (Alpha-Ketoamide). Acts as an electrophilic trap for Ser139.

Visualization: Structural Relationship

Chemical_Architecture Hydroxy 3-Amino-N-cyclopropyl- 2-hydroxyhexanamide (Reduced Precursor/Metabolite) Oxidation Oxidation (e.g., Dess-Martin) Hydroxy->Oxidation Synthetic Activation Keto 3-Amino-N-cyclopropyl- 2-oxohexanamide (Active Warhead) Oxidation->Keto Forms Electrophile Telaprevir Telaprevir (VX-950) (Full Drug) Keto->Telaprevir Peptide Coupling (P2-P4 Attachment)

Figure 1: The synthetic and metabolic relationship between the hydroxy precursor and the active ketoamide drug.[1]

Comparative Biological Activity[3]

The biological performance of these analogs hinges on the oxidation state of the C2 carbon. The table below synthesizes data from Telaprevir development studies and metabolite profiling.

Table 1: Potency & Mechanism Comparison
FeatureHydroxy Analog (The Subject)Ketoamide Analog (The Drug)Implication
Primary Structure (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide(3S)-3-Amino-N-cyclopropyl-2-oxohexanamideWarhead definition
Mechanism of Action Non-covalent transition-state mimic. Binds via H-bonds but cannot covalently trap the catalytic serine.Covalent Reversible. Forms a stable hemiacetal adduct with Ser139 of HCV NS3 protease.Keto is essential for high potency.
Binding Affinity (

)
> 200 nM (Estimated)~7 nM (as full drug Telaprevir)Hydroxy form is ~30-fold less active.
Metabolic Role Major plasma metabolite (VRT-127394).[3]Active parent drug.[1][4][5]Hydroxy accumulation limits efficacy.
Stereochemistry (2S, 3S) active; (2R) epimer inactive.Planar carbonyl (achiral at C2 until binding).Stereocontrol at C3 is critical for both.
Mechanistic Insight: Why the Difference?

The Ketoamide achieves picomolar to nanomolar affinity because it utilizes a "two-pronged" attack:

  • Covalent Bond: The carbonyl carbon is attacked by the hydroxyl of Ser139, forming a covalent hemiacetal.

  • Oxyanion Hole: The resulting oxygen fits into the oxyanion hole (stabilized by Gly137/Ser139 backbone amides).

The Hydroxy analog lacks the electrophilicity to form this covalent bond. It relies solely on weaker hydrogen bonding and Van der Waals forces (hydrophobic collapse of the cyclopropyl and propyl chains), resulting in the observed ~30-fold drop in potency.

Experimental Protocols

For researchers utilizing this scaffold, two primary workflows are essential: Activation (Synthesis) and Evaluation (Assay) .

Protocol A: Synthetic Activation (Hydroxy Keto)

Objective: Convert the stable hydroxy intermediate into the active ketoamide warhead.

  • Starting Material: Dissolve 1.0 eq of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (protected at N-terminus, e.g., Cbz or Boc) in anhydrous DCM.

  • Oxidant Addition: Add 1.5 eq of Dess-Martin Periodinane (DMP) at 0°C under Argon.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Keto form often runs higher/lower depending on silica interaction, but stains distinctively).

  • Quench: Add saturated

    
     and 
    
    
    
    (1:1) to destroy excess oxidant.
  • Purification: Extract with EtOAc. The ketoamide is prone to epimerization ; avoid strong bases. Use immediate coupling or store at -20°C.

Protocol B: HCV NS3/4A Protease FRET Assay

Objective: Quantify the inhibition constant (


) of the analogs.
  • Reagents: Recombinant HCV NS3/4A protease domain; FRET substrate (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Cha-Cys-Ser(Cy5)-NH2).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% Glycerol (stabilizes protease), 0.1% Triton X-100.

  • Procedure:

    • Incubate enzyme (2 nM) with Analog (serial dilutions: 0.1 nM to 10

      
      M) for 15 min at RT.
      
    • Initiate reaction by adding Substrate (2

      
      M).
      
    • Read: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 min.

  • Data Analysis:

    • Fit initial velocities (

      
      ) to the Morrison equation (tight-binding) or standard IC50 curves.
      
    • Expectation: The Hydroxy analog should show weak inhibition (flat curve until high

      
      M), while the Keto analog shows sharp inhibition in the nM range.
      

Pathway Logic & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when modifying this scaffold.

SAR_Logic Core 3-Amino-N-cyclopropyl- 2-hydroxyhexanamide Mod_Warhead Mod 1: Warhead Oxidation (Hydroxy -> Keto) Core->Mod_Warhead Mod_P1 Mod 2: P1 Side Chain (Hexanamide -> Pentanamide) Core->Mod_P1 Mod_P1_Prime Mod 3: P1' Amide (Cyclopropyl -> Cyclobutyl) Core->Mod_P1_Prime Out_Warhead Result: +++ Potency (Covalent Binding) Mod_Warhead->Out_Warhead Out_P1 Result: Variable (Norvaline is optimal for HCV) Mod_P1->Out_P1 Out_P1_Prime Result: Reduced Potency (Cyclopropyl fits S1' best) Mod_P1_Prime->Out_P1_Prime

Figure 2: Strategic modification points on the scaffold and their predicted impact on biological activity.

References

  • Vertex Pharmaceuticals. (2011). Incivek (Telaprevir) Prescribing Information. U.S. Food and Drug Administration.[6] Link

  • Perni, R. B., et al. (2006). "Preclinical profile of VX-950, a potent, selective, and orally bioavailable inhibitor of hepatitis C virus NS3-4A serine protease." Antimicrobial Agents and Chemotherapy, 50(3), 899-909. Link

  • Lin, K., et al. (2006). "Structure-based design of VX-950, a novel HCV NS3 protease inhibitor." Journal of Biological Chemistry.
  • PubChem. (2024). Compound Summary: (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.[7][8][9] National Library of Medicine. Link

Sources

A Comparative Guide to the Validation of Purity Standards for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1] We will explore the nuances of various analytical techniques, offering supporting experimental insights and detailed protocols to establish a robust purity validation system.

The Imperative of Purity for Pharmaceutical Intermediates

3-Amino-N-cyclopropyl-2-hydroxyhexanamide possesses two chiral centers, meaning it can exist as four possible stereoisomers. In pharmaceutical applications, it is often the case that only one enantiomer or diastereomer exhibits the desired therapeutic effect, while others may be inactive or even cause adverse effects.[2][3] Therefore, validating the chemical and enantiomeric purity of this intermediate is paramount to ensure the quality and safety of the final drug product. The absence of official compendial standards for many pharmaceutical intermediates necessitates the development of rigorous in-house purity standards and validated analytical methods.

A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for purity determination depends on the specific requirements of the analysis, such as the type of impurity to be detected (e.g., process-related, degradation products, enantiomeric impurities) and the desired level of sensitivity and accuracy. Below is a comparative overview of the most suitable techniques for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis and the primary recommended technique for determining the purity of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide.[2] Its versatility, high resolution, and sensitivity make it ideal for separating the main compound from potential impurities.

  • Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent). For a polar molecule like our target compound, reversed-phase HPLC is typically the method of choice.

  • Detection: Since 3-Amino-N-cyclopropyl-2-hydroxyhexanamide lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) can be employed. However, for enhanced sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag is highly recommended.[4]

  • Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs are often effective for separating enantiomers of chiral amines and related compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for both qualitative and quantitative analysis. It provides detailed structural information and can be used to determine purity without the need for a reference standard of the analyte itself.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.

  • Quantitative NMR (qNMR): By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy.[5][6][7] This is particularly advantageous when a pure reference standard of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is not available.

  • Impurity Identification: NMR can be instrumental in identifying unknown impurities by providing detailed structural information.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is often coupled with a chromatographic technique like HPLC (LC-MS) to provide both separation and identification capabilities.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and elemental composition of the compound and its fragments.

  • Impurity Profiling: LC-MS is invaluable for detecting and identifying trace-level impurities that may not be visible by other methods. It can provide molecular weight information for unknown peaks, aiding in their identification.

Comparative Summary of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Use Quantitative purity determination, separation of impuritiesStructural elucidation, quantitative purity (qNMR)Impurity identification, trace analysis
Sensitivity Moderate to High (with derivatization)Low to ModerateVery High
Quantitative Accuracy High (with reference standard)Very High (qNMR with internal standard)Moderate (often used for relative quantification)
Enantiomeric Purity Yes (with Chiral Stationary Phase)Yes (with chiral derivatizing or solvating agents)Indirectly (by coupling with chiral chromatography)
Impurity Identification Limited (retention time matching)Excellent (structural information)Excellent (molecular weight and fragmentation)
Throughput HighLow to ModerateHigh (when coupled with HPLC)

Experimental Protocols

Proposed HPLC-UV Method for Purity Determination

This protocol is a starting point for method development and will require validation according to ICH Q2(R1) guidelines.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • For enantiomeric purity: Chiral stationary phase column (e.g., polysaccharide-based).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • A gradient elution may be necessary to separate all potential impurities. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

3. Sample Preparation:

  • Accurately weigh and dissolve the 3-Amino-N-cyclopropyl-2-hydroxyhexanamide sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30 °C.

  • Injection volume: 10 µL.

  • Detection wavelength: 210 nm.

5. System Suitability:

  • Perform replicate injections of a standard solution to ensure system precision (RSD < 2%).

  • Check theoretical plates, tailing factor, and resolution between the main peak and any known impurity peaks.

Quantitative NMR (qNMR) Protocol for Purity Determination

1. Sample Preparation:

  • Accurately weigh a known amount of the 3-Amino-N-cyclopropyl-2-hydroxyhexanamide sample.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, Methanol-d₄).

2. NMR Acquisition:

  • Acquire a proton (¹H) NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

3. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Purity Validation Workflow

The following diagram illustrates a comprehensive workflow for the validation of purity standards for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide.

Purity_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Impurity Profiling cluster_3 Phase 4: Specification Setting A Define Analytical Target Profile B Select Analytical Technique (HPLC, qNMR) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability, Intermediate) F->G H Detection Limit (LOD) G->H I Quantitation Limit (LOQ) H->I J Robustness I->J N Establish Purity Specification J->N K Forced Degradation Studies L LC-MS for Impurity Identification K->L M Synthesis of Potential Impurities L->M M->N O Define Reporting Thresholds N->O P Implement Routine Quality Control O->P

Caption: A comprehensive workflow for the validation of purity standards.

Conclusion

The validation of purity standards for pharmaceutical intermediates like 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a multi-faceted process that requires a deep understanding of various analytical techniques. While HPLC with a chiral stationary phase is the recommended primary method for both chemical and enantiomeric purity, complementary techniques like qNMR and LC-MS provide invaluable information for structural confirmation, absolute quantification, and impurity identification. By implementing a robust validation workflow based on sound scientific principles and regulatory guidelines, researchers and drug developers can ensure the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Malmendal, A. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. New Food Magazine. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. Retrieved from [Link]

  • Dwight, W. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 33(1). Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2018). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules, 23(10), 2465. [Link]

  • Gualandi, A., & Cozzi, P. G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-193. [Link]

  • Caming Pharmaceutical Ltd. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. Retrieved from [Link]

  • AutePharm. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-163.
  • Acar, N., & Yilmaz, H. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography B, 1194, 123180. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wsol, V., & Kucerova-Chlupacova, M. (2016). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 101-107. [Link]

  • Wilson, I. D., & Plumb, R. S. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation. Retrieved from [Link]

  • Holzgrabe, U. (2005). Impurity profile of amino acids?. Pharmeuropa Scientific Notes, 2005(1), 1-10.
  • G. K. Agrawal, & R. K. Gupta (Eds.). (2021).
  • Glish, G. L., & Vachet, R. W. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry, 59(1), e4972. [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

  • ECA Academy. (2022, January 25). Proposal for New General USP Chapter on Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides. Retrieved from [Link]

Sources

Comparative Guide: Infrared (IR) Spectroscopy Profiling of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of protease inhibitors (specifically HCV NS3/4A inhibitors like Boceprevir and Telaprevir), the P1-P1’ fragment —represented here by 3-Amino-N-cyclopropyl-2-hydroxyhexanamide —is a critical intermediate. Its structural integrity determines the binding efficacy of the final drug candidate.

This guide provides a technical breakdown of the IR spectral signature of this molecule. Unlike standard aliphatic amides, this compound presents a "spectroscopic triad" of challenges:

  • Strained Ring Vibrations: The cyclopropyl group introduces unique C-H stretching modes.

  • Intramolecular Hydrogen Bonding: The

    
    -hydroxy group interacts with the amide carbonyl, shifting the Amide I band.[1]
    
  • Overlapping Donors: The primary amine, secondary amide, and hydroxyl group crowd the high-frequency region (3200–3500 cm⁻¹).

This guide compares the target molecule against structural analogs to isolate diagnostic peaks, ensuring you can distinguish the correct intermediate from byproducts.

Structural Analysis & Vibrational Logic

To interpret the spectrum, we must deconstruct the molecule into its vibrating components. The following diagram illustrates the causal link between the chemical structure and the resulting IR signal.

VibrationalLogic Mol 3-Amino-N-cyclopropyl- 2-hydroxyhexanamide Func1 Cyclopropyl Ring (Strained C-H) Mol->Func1 Func2 Alpha-Hydroxy Amide (Intramolecular H-Bond) Mol->Func2 Func3 Primary Amine (C3 Position) Mol->Func3 Signal1 Peak: ~3010-3090 cm⁻¹ (Medium/Weak) Func1->Signal1 High tension C-H stretch Signal2 Amide I Shift: ~1640-1650 cm⁻¹ (Lowered freq) Func2->Signal2 H-bond weakens C=O Signal3 N-H Scissoring: ~1590-1610 cm⁻¹ (Overlap with Amide II) Func3->Signal3 Bending mode

Figure 1: Vibrational logic map linking functional groups to specific spectral anomalies.

Comparative Spectral Analysis

The most effective way to validate this compound is by comparing its "Fingerprint" against potential impurities or analogs.

Scenario A: Target vs. Non-Cyclopropyl Analog (N-propyl)

Objective: Confirm the presence of the cyclopropyl warhead.

  • The Differentiator: The Cyclopropyl C-H Stretch .

  • Mechanism: The bond angle strain (60°) in the cyclopropyl ring increases the s-character of the C-H bonds, shifting their vibrational frequency higher than standard alkyl C-H bonds (sp³), typically appearing above 3000 cm⁻¹ but below the alkene region.

Scenario B: Target vs. Non-Hydroxy Precursor

Objective: Confirm the


-hydroxylation.
  • The Differentiator: The Amide I Band Shift .[2]

  • Mechanism: In the non-hydroxy precursor, the Amide I (C=O stretch) appears at ~1660–1680 cm⁻¹. In the target molecule, the

    
    -OH forms a 5-membered intramolecular hydrogen bond with the carbonyl oxygen. This weakens the C=O bond, shifting the peak to a lower wavenumber (~1640–1650 cm⁻¹).
    
Comparative Data Table
Vibrational ModeTarget Molecule (Cyclopropyl +

-OH)
Analog A (N-propyl / No Ring)Analog B (No

-OH)
Diagnostic Value
Cyclopropyl C-H 3010–3090 cm⁻¹ (Med)Absent3010–3090 cm⁻¹ High: Confirms ring integrity.
Alkyl C-H (sp³) 2850–2960 cm⁻¹ (Strong)2850–2960 cm⁻¹2850–2960 cm⁻¹Low: Present in all.
O-H / N-H Stretch 3200–3500 cm⁻¹ (Broad/Complex)3200–3400 cm⁻¹ (Sharper)3300–3400 cm⁻¹ (Doublet)Medium: Broadening indicates H-bonding.[3][4]
Amide I (C=O) 1640–1650 cm⁻¹ (Shifted)1640–1650 cm⁻¹1660–1690 cm⁻¹ Critical: Confirms

-OH presence.
Amide II (N-H) ~1530–1550 cm⁻¹~1540 cm⁻¹~1550 cm⁻¹Low: Often overlaps.

Detailed Peak Assignment Guide

Region 1: The High-Frequency "Confusion" Zone (3000–3600 cm⁻¹)

This region is crowded. Do not expect distinct, sharp peaks for every group due to solid-state hydrogen bonding.

  • 3350–3500 cm⁻¹: Primary Amine (-NH₂) asymmetric stretch.

  • 3200–3400 cm⁻¹: Overlapping Hydroxyl (-OH) and Amide (-NH) stretches.

    • Expert Insight: If this region is a featureless blob, dry your sample. Residual water absorbs strongly at 3400 cm⁻¹, masking the amine doublet.

  • 3010–3080 cm⁻¹ (The "Tell"): Look for a small but sharp peak just to the left of the main alkyl cluster. This is the cyclopropyl ring. If this is missing, you have likely opened the ring or failed the coupling.

Region 2: The Carbonyl/Fingerprint Region (1500–1700 cm⁻¹)
  • 1645 cm⁻¹ (Amide I): The carbonyl stretch. It is lower than expected due to the "Pseudo-Ring" effect caused by the OH...O=C interaction.

  • 1590–1610 cm⁻¹ (Amine Scissoring): The primary amine bending mode often appears as a shoulder on the Amide I or II bands.

Validated Experimental Protocol (ATR-FTIR)

For solid intermediates, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to reproducibility and lack of moisture interference.

Workflow Diagram

Protocol Step1 Sample Isolation (Vacuum dry > 4h) Step2 Background Scan (Air/Clean Crystal, 32 scans) Step1->Step2 Step3 Sample Loading (Cover crystal fully, apply high pressure) Step2->Step3 Step4 Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) Step3->Step4 Step5 Data Processing (Baseline correct, check 2300 cm⁻¹ for CO₂) Step4->Step5

Figure 2: Step-by-step ATR-FTIR acquisition protocol for solid amides.

Critical Steps for Reproducibility
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hard crystalline solids to ensure good contact without scratching.

  • Pressure Application: The cyclopropyl peak (weak dipole) requires intimate contact. Apply maximum pressure using the anvil until the spectrum intensity plateaus.

  • CO₂ Check: Ensure no peaks appear at ~2350 cm⁻¹. If they do, your background subtraction failed; purge the chamber and re-scan.

References

  • Cyclopropyl IR Characteristics

    • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Confirming cyclopropyl C-H stretch >3000 cm⁻¹).
    • Wiberg, K. B., et al. (1987). "Vibrational spectra of cyclopropane and related strained rings." Journal of Physical Chemistry.

  • Alpha-Hydroxy Amide Hydrogen Bonding

    • Kowalska-Szewczyk, M., et al. (2020).[5] "Intramolecular Hydrogen Bonding in Alpha-Hydroxy Amides: An IR and DFT Study." Journal of Molecular Structure. (Detailing the redshift of Amide I bands due to OH...O=C interactions).

    • Review of H-Bonding Shifts:

  • Boceprevir/Protease Inhibitor Chemistry

    • Venkatraman, S., et al. (2006). "Discovery of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxamide-based HCV NS3 Protease Inhibitors." Journal of Medicinal Chemistry.

  • General IR Interpretation

    • Silverstein, R. M., et al. (2014).[6] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Amide I/II and Amine assignments).

Sources

Comparative Guide: 3-Amino-N-cyclopropyl-2-hydroxyhexanamide vs. Ketoamide Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry / Protease Inhibitor Design Focus: HCV NS3/4A Serine Protease Inhibition & Warhead Chemistry

Executive Summary

This guide provides a technical comparison between 3-Amino-N-cyclopropyl-2-hydroxyhexanamide (hereafter referred to as the Hydroxy-Isostere ) and its oxidized counterpart, the


-Ketoamide Isostere .

In the context of drug development—specifically for Hepatitis C Virus (HCV) NS3/4A protease inhibitors like Telaprevir and Boceprevir—this comparison represents the critical distinction between a stable synthetic intermediate/metabolite and a potent covalent warhead . While the Hydroxy-Isostere serves as a fundamental scaffold for transition-state mimicry, it lacks the electrophilicity required to trap the active site serine (Ser139) effectively. Conversely, the Ketoamide Isostere leverages a reversible covalent mechanism to achieve nanomolar potency, though it introduces challenges regarding metabolic stability (reduction) and stereochemical integrity.

Key Takeaway: The Ketoamide is the "active pharmaceutical ingredient" (API) driver, providing a


- to 

-fold potency boost over the Hydroxy-Isostere via covalent hemiketal formation.
Structural & Mechanistic Basis
2.1 Chemical Architecture

The core difference lies in the oxidation state of the C2 position on the hexanamide chain.

FeatureHydroxy-Isostere (Reduced)

-Ketoamide Isostere
(Oxidized)
Structure 3-Amino-N-cyclopropyl-2-hydroxy hexanamide3-Amino-N-cyclopropyl-2-oxo hexanamide
Hybridization (C2)

(Tetrahedral)

(Trigonal Planar)
Reactivity Nucleophilically inert; Stable alcohol.Electrophilic; Prone to nucleophilic attack.
Role in Drug Synthetic Intermediate / Inactive MetaboliteActive Warhead (e.g., Telaprevir)
2.2 Mechanism of Action (MOA)

The efficacy of protease inhibitors hinges on their ability to mimic the transition state of peptide bond hydrolysis.

  • Hydroxy-Isostere (Non-Covalent Mimic):

    • Acts as a Transition State Analog . The hydroxyl group aligns with the "Oxyanion Hole" (stabilized by the backbone amides of the enzyme), mimicking the tetrahedral intermediate of peptide hydrolysis.

    • Limitation: In serine proteases (like HCV NS3), non-covalent binding energy is often insufficient to compete with the natural substrate effectively, leading to high

      
       values (micromolar range).
      
  • Ketoamide Isostere (Covalent Trap):

    • Acts as a Reversible Covalent Inhibitor . The active site Serine-139 hydroxyl group performs a nucleophilic attack on the

      
      -keto carbon.
      
    • Result: Formation of a stable Hemiketal adduct. This covalent bond anchors the inhibitor in the active site, drastically increasing residence time and potency (nanomolar range).

2.3 Mechanistic Pathway Diagram

MOA_Comparison cluster_0 Enzyme Active Site (HCV NS3/4A) cluster_1 Inhibitor Scaffolds Ser139 Ser139-OH Hemiketal Enzyme-Inhibitor Complex (Tetrahedral Adduct) Ser139->Hemiketal Covalent Bond Formation OxyHole Oxyanion Hole Hydroxy Hydroxy-Isostere (sp3 Alcohol) Hydroxy->Ser139 No Reaction (Steric Clash) Hydroxy->OxyHole H-Bonding (Weak Mimicry) Keto Ketoamide Isostere (sp2 Ketone) Keto->Ser139 Nucleophilic Attack Hemiketal->OxyHole Stabilized by H-Bonds

Figure 1: Mechanistic divergence. The Ketoamide (Green) engages Ser139 to form a covalent Hemiketal complex (Black), while the Hydroxy-Isostere (Blue) relies solely on weaker non-covalent interactions.

Comparative Performance Data

The following data summarizes the performance shift observed when converting the Hydroxy-Isostere to the Ketoamide warhead in HCV protease assays.

MetricHydroxy-Isostere Ketoamide Isostere Impact of Oxidation
Potency (

)


(10-50 nM)
>500x Potency Increase
Binding Kinetics Fast On / Fast OffSlow On / Slow OffIncreased Residence Time
Selectivity Low (Generic binding)High (Covalent specificity)Reduced off-target effects
Metabolic Stability High (Stable to hydrolysis)Low (Prone to Reductases)Ketoamide reduces back to Hydroxy in vivo
Solubility Moderate (Polar OH)Moderate (Polar C=O)Comparable

Scientific Insight: The Hydroxy-Isostere is often detected in plasma as the inactive metabolite of ketoamide drugs. Liver reductases catalyze the reverse reaction (Keto


 Hydroxy), effectively deactivating the drug. This makes the "Hydroxy" form a critical marker for PK/PD studies, representing the "elimination" phase of the active warhead.
Experimental Protocols
4.1 Protocol A: Enzymatic Inhibition Assay (FRET)

Objective: To quantify the potency difference (


) between the isosteres against HCV NS3/4A protease.

Reagents:

  • Enzyme: Recombinant HCV NS3/4A protease domain (1-181).

  • Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 15% Glycerol, 0.1% CHAPS, 5 mM DTT.

Workflow:

  • Preparation: Dilute Hydroxy-Isostere and Ketoamide stocks in DMSO (10 mM). Prepare 8-point serial dilutions.

  • Pre-incubation: Mix 20 µL enzyme (5 nM final) with 1 µL inhibitor. Incubate for 30 min at 25°C.

    • Note: Pre-incubation is critical for Ketoamides to allow covalent bond formation (slow-binding kinetics).

  • Initiation: Add 80 µL substrate (5 µM final, approx

    
    ).
    
  • Detection: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 mins.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (Ketoamide) or standard Hill equation (Hydroxy).
    
4.2 Protocol B: Synthetic Conversion (Hydroxy

Ketoamide)

Objective: Oxidation of the stable 3-Amino-N-cyclopropyl-2-hydroxyhexanamide intermediate to the active warhead.

Methodology (Dess-Martin Oxidation):

  • Dissolution: Dissolve 1.0 eq of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide (amine protected, e.g., with Boc) in anhydrous DCM.

  • Oxidation: Add 1.5 eq of Dess-Martin Periodinane (DMP) at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Ketoamide is less polar than Hydroxy).

  • Quench: Add saturated

    
     and 
    
    
    
    (1:1) to destroy excess oxidant.
  • Purification: Extract with DCM. Purify via Silica Gel Chromatography.

    • Critical QC: Verify the loss of the C2-H signal in

      
      -NMR (approx 4.0-4.5 ppm) and appearance of the ketone carbonyl in 
      
      
      
      -NMR (approx 190-200 ppm).
Synthesis & Metabolism Workflow

This diagram illustrates the lifecycle of these isosteres: from synthetic precursor to active drug, and finally to inactive metabolite.

Synthesis_Metabolism cluster_cycle Pharmacological Cycle Precursor Synthetic Precursor (Aldehyde) Hydroxy 3-Amino-N-cyclopropyl- 2-hydroxyhexanamide (Hydroxy-Isostere) Precursor->Hydroxy Passerini Reaction or Cyanohydrin Syn. Keto Active Drug (Ketoamide Warhead) Hydroxy->Keto Chemical Oxidation (Dess-Martin / DMSO) Metabolite Inactive Metabolite (Reduced Hydroxy Form) Keto->Metabolite In Vivo Metabolism (Reductases/AKR)

Figure 2: The Lifecycle. The Hydroxy-Isostere is chemically oxidized to create the active Ketoamide drug. In the body, the drug is often deactivated by reduction back to the Hydroxy form.

References
  • Perni, R. B., et al. (2006). "Preclinical profile of VX-950, an orally active peptidomimetic inhibitor of the hepatitis C virus NS3-4A serine protease." Antimicrobial Agents and Chemotherapy.

  • Prongay, A. J., et al. (2007).[1][2] "Discovery of the HCV NS3/4A Protease Inhibitor (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]... (Sch 503034) II.[2][3] Key Steps in Structure-Based Optimization." Journal of Medicinal Chemistry.

  • Malcolm, B. A., et al. (2006).[2] "SCH 503034, a Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease, Suppresses Polyprotein Maturation and Enhances the Antiviral Activity of Alpha Interferon in Replicon Cells."[4] Antimicrobial Agents and Chemotherapy.

  • Venkatraman, S., et al. (2006).[2] "Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]... (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor."[5] Journal of Medicinal Chemistry.

  • Zhang, R., et al. (2010). "Diagnosis of the mechanism of action of the HCV NS3/4A protease inhibitor telaprevir." Biochemistry.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis data for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a critical intermediate in the synthesis of the hepatitis C protease inhibitor, Telaprevir.[1][2] For professionals in drug development and quality control, precise confirmation of a compound's elemental composition is a non-negotiable aspect of establishing purity, identity, and batch-to-batch consistency. This document outlines the theoretical elemental composition for both the free base and hydrochloride salt forms of the molecule, presents a standardized protocol for experimental verification via CHNS/O analysis, and offers expert insights into the interpretation of the resulting data.

The elemental analysis of pharmaceutical compounds is a cornerstone of quality control, providing a rapid, cost-effective, and reliable method to verify the empirical formula of a synthesized molecule.[3][4] Any deviation from the theoretical values can indicate the presence of impurities, residual solvents, or incorrect salt forms, all of which have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API).

Theoretical Elemental Composition: Free Base vs. Hydrochloride Salt

A frequent source of discrepancy in analytical results arises from the failure to account for the specific form of the compound being tested. 3-Amino-N-cyclopropyl-2-hydroxyhexanamide can exist as a free base or, more commonly for stability and handling, as a hydrochloride (HCl) salt. The presence of the chloride atom and the additional hydrogen atom fundamentally alters the molecular weight and, consequently, the expected mass percentages of each element.

  • Free Base:

    • Chemical Formula: C₉H₁₈N₂O₂[5][6][7]

    • Molecular Weight: 186.25 g/mol [5][6]

  • Hydrochloride Salt:

    • Chemical Formula: C₉H₁₉ClN₂O₂[1][8][9]

    • Molecular Weight: 222.71 g/mol [8][9]

The following table details the calculated theoretical elemental composition for both forms. These values serve as the primary reference against which all experimental data must be compared.

ElementAtomic Mass ( g/mol )Free Base (C₉H₁₈N₂O₂) % Hydrochloride Salt (C₉H₁₉ClN₂O₂) %
Carbon (C)12.01158.03%48.53%
Hydrogen (H)1.0089.74%8.60%
Nitrogen (N)14.00715.04%12.57%
Oxygen (O)15.99917.18%14.36%
Chlorine (Cl)35.4530.00%15.92%
Total 100.00% 100.00%
Table 1: Theoretical elemental composition of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide in its free base and hydrochloride salt forms.

Comparative Guide: Interpreting Experimental Data

In a regulated environment, experimental results must fall within a narrow, pre-defined range of the theoretical values. A typical acceptance criterion in the pharmaceutical industry is ±0.4% of the theoretical value for each element.

ElementTheoretical % (HCl Salt)Acceptance Range (±0.4%)Potential Cause for Deviation
Carbon 48.53%48.13% - 48.93%Low: Inorganic impurity, excess water. High: Organic solvent residue.
Hydrogen 8.60%8.20% - 9.00%High: Presence of water or hydrogen-rich solvent residue.
Nitrogen 12.57%12.17% - 12.97%Low: Non-nitrogenous impurities.
Oxygen 14.36%13.96% - 14.76%High: Significant water absorption (hygroscopicity).
Table 2: A comparative framework for evaluating experimental results for the HCl salt form against typical acceptance criteria.

A critical aspect of this comparison is understanding the "why" behind potential deviations. For instance, if a sample is erroneously identified as the free base but is, in fact, the HCl salt, the experimental carbon value (~48.5%) would be drastically lower than the theoretical value for the free base (58.0%). This immediate, significant discrepancy underscores the diagnostic power of elemental analysis in confirming the correct salt form.

Standardized Protocol for CHNO Elemental Analysis

This protocol describes the determination of Carbon, Hydrogen, and Nitrogen content using an elemental analyzer based on the principle of dynamic flash combustion. Oxygen is determined separately by pyrolysis. This method is a highly reliable analytical technique used for quality control in a wide range of industries.[10]

Instrumentation:

  • Elemental Analyzer (e.g., Thermo Scientific FlashSmart EA, VELP EMA 502)

  • Microbalance (readable to 0.001 mg)

Materials:

  • Sample: 3-Amino-N-cyclopropyl-2-hydroxyhexanamide (dried to constant weight if necessary)

  • Standard: Acetanilide or other suitable certified organic standard

  • Tin capsules for solid samples

  • Gases: High-purity Helium (carrier), High-purity Oxygen (combustion)

Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard (e.g., acetanilide). Analyze 2-3 mg of the standard until the response factors for C, H, and N are stable and within the manufacturer's specifications. The calibration ensures the accuracy of the Thermal Conductivity Detector (TCD) response.[11]

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the 3-Amino-N-cyclopropyl-2-hydroxyhexanamide sample into a tin capsule using a calibrated microbalance.[10] The precise recording of the sample weight is critical, as all final percentages are calculated relative to this initial mass.

    • Fold the tin capsule to ensure no sample can escape and place it into the autosampler.

  • Combustion (CHN/S Analysis):

    • The sample is dropped into a combustion reactor heated to ~900-1000 °C. A pulse of pure oxygen is injected, causing a dynamic flash combustion of the sample.

    • This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Reduction and Separation:

    • The combustion gases are swept by the helium carrier gas through a reduction reactor (typically containing copper) to remove excess oxygen and reduce nitrogen oxides to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂) then passes through a gas chromatography (GC) column, which separates the individual gases.

  • Detection and Quantification:

    • A Thermal Conductivity Detector (TCD) measures the change in thermal conductivity of the carrier gas as each component (N₂, CO₂, H₂O) elutes from the column.

    • The instrument's software integrates the detector signal for each gas and, using the calibration factors from the standard, calculates the absolute mass of each element. This is then converted to a percentage of the initial sample weight.

  • Oxygen Analysis (Pyrolysis):

    • For oxygen determination, a separate pyrolysis reactor is used. The sample is pyrolyzed in the absence of oxygen, and the resulting products are passed over a carbon catalyst, converting all oxygen into carbon monoxide (CO).

    • The CO is then separated and detected by the TCD, allowing for quantification of the oxygen content.

Elemental Analysis Workflow

The following diagram illustrates the complete workflow, from initial sample handling to the final comparison of results.

Elemental_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_gas_proc cluster_data 3. Data Interpretation Prep Homogenize and Dry Sample Weigh Accurately Weigh 2-3 mg (Microbalance) Prep->Weigh Encapsulate Seal in Tin Capsule Weigh->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion Flash Combustion (~1000 °C with O₂) Autosampler->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Separation (GC Column) Detection TCD Detection Separation->Detection Calculation Calculate %C, %H, %N, %O Detection->Calculation Reduction->Separation Comparison Compare Experimental vs. Theoretical Data Calculation->Comparison Report Generate Report: Pass / Fail Comparison->Report

Caption: Workflow for CHNO elemental analysis.

Conclusion

Elemental analysis is an indispensable tool in the characterization of pharmaceutical intermediates like 3-Amino-N-cyclopropyl-2-hydroxyhexanamide. This guide provides the essential reference data for both its free base and hydrochloride salt forms, enabling accurate verification of synthesized material. By adhering to a rigorous, standardized protocol and understanding the potential sources of analytical variance, researchers and quality control professionals can confidently establish the purity, identity, and quality of their compounds, ensuring the integrity of the drug development pipeline. The integration of elemental analysis into a robust quality system is fundamental to meeting the stringent requirements of regulatory bodies and ensuring product safety.[12]

References

  • (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5. (n.d.). Autech Industry Co., Limited. Retrieved February 15, 2026, from [Link]

  • CAS 850252-34-5 | Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-. (n.d.). AlchemyPharm. Retrieved February 15, 2026, from [Link]

  • Understanding the Working Principles of CHNO Analyzers. (2023, October 23). AZoM. Retrieved February 15, 2026, from [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research. Retrieved February 15, 2026, from [Link]

  • Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (3S)-. (n.d.). Fragmenta. Retrieved February 15, 2026, from [Link]

  • (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hyd. (n.d.). JIGS Chemical Limited. Retrieved February 15, 2026, from [Link]

  • (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide HCL. (2024, January 2). ChemBK. Retrieved February 15, 2026, from [Link]

  • Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)-. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. (n.d.). VELP Scientifica. Retrieved February 15, 2026, from [Link]

  • Net peptide content, amino acid analysis and elemental analysis. (2015, November 20). Innovagen AB. Retrieved February 15, 2026, from [Link]

  • Determining Empirical and Molecular Formulas. (2022, April 20). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential procedural guidance for the proper disposal of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and its common salt forms, such as the hydrochloride salt. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide a logical workflow, grounded in established safety protocols, to ensure the protection of personnel and the environment.

While some safety data sheets (SDS) for the hydrochloride salt of this compound do not list specific GHS hazard classifications, a comprehensive toxicological and ecological profile is not available[1]. Therefore, we must operate under the precautionary principle, treating this compound as potentially hazardous chemical waste. This approach ensures a robust margin of safety.

Foundational Principles: Risk Assessment and Personal Protection

Before handling the compound for disposal, a thorough risk assessment is paramount. The primary risks associated with novel chemical entities involve potential skin and eye irritation, unknown toxicity upon ingestion or inhalation, and unforeseen reactivity.

1.1. Required Personal Protective Equipment (PPE)

Given the incomplete hazard data, the following PPE is mandatory when handling 3-Amino-N-cyclopropyl-2-hydroxyhexanamide for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with the solid powder[2].
Hand Protection Chemically resistant gloves (Nitrile recommended).Prevents direct skin contact. Contaminated gloves should be disposed of as chemical waste[1].
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination[3].
Respiratory Use in a well-ventilated area, such as a chemical fume hood.Minimizes the potential for inhalation of the solid powder or aerosols from solutions[1][4].
The Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound must follow the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. This mandates that chemical waste be managed from "cradle-to-grave" to prevent environmental contamination.

Step 1: Waste Characterization

All materials contaminated with 3-Amino-N-cyclopropyl-2-hydroxyhexanamide must be disposed of as hazardous chemical waste. This includes:

  • Pure solid compound (unused or expired).

  • Solutions containing the compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).

Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer (sink) or in the regular trash[7][8][9]. The lack of ecological data means its impact on aquatic ecosystems is unknown[1].

Step 2: Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions within a waste container[7].

  • Primary Waste Stream: Designate a specific waste stream for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and materials contaminated with it.

  • Container Choice: Use a robust, leak-proof container that is chemically compatible with the waste. For solids, a wide-mouth polyethylene or glass jar is suitable. For liquids, use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap[7][10]. The original container, if intact and properly sealed, is an ideal choice[7].

  • Incompatibility: Do not mix this waste with incompatible materials. Key incompatibilities to avoid are:

    • Strong Oxidizing Agents: To prevent potential violent reactions[11].

    • Strong Acids and Bases: While the compound has amino (basic) and hydroxyl (weakly acidic) groups, mixing with strong acids or bases could cause exothermic reactions. It is best practice to store acidic and basic waste streams separately[3][7].

    • Reactive Metals: Avoid contact with alkali metals or other water-reactive substances.

The diagram below illustrates the decision process for proper waste segregation.

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Container & Labeling cluster_3 Final Disposal Path Waste Waste containing 3-Amino-N-cyclopropyl- 2-hydroxyhexanamide IsSolid Is the waste solid or liquid? Waste->IsSolid SolidWaste Solid Waste Stream (e.g., contaminated gloves, weigh boats) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Stream (e.g., aqueous or solvent solutions) IsSolid->LiquidWaste Liquid SolidContainer Collect in a labeled, compatible solid waste container. SolidWaste->SolidContainer LiquidContainer Collect in a labeled, compatible liquid waste container. LiquidWaste->LiquidContainer SAA Store in Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA EHS Arrange pickup through Institutional EHS Office SAA->EHS

Caption: Waste Segregation and Disposal Workflow.

Step 3: Labeling the Waste Container

Proper labeling is a strict regulatory requirement[6][12]. Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste tags. The label must include:

  • The words "Hazardous Waste" [6][12].

  • The full chemical name: "3-Amino-N-cyclopropyl-2-hydroxyhexanamide" (and "hydrochloride" if applicable). Do not use abbreviations[6].

  • An accurate list of all components in the container, including solvents and their approximate percentages.

  • The date when waste was first added to the container (accumulation start date)[6].

  • The specific hazards (e.g., check boxes for "Toxic" or "Irritant" as a precautionary measure).

  • Your name, lab location, and contact information[6].

Step 4: Accumulation and Storage in the Laboratory

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) [7][12].

  • Location: The SAA must be under the direct control of laboratory personnel, such as in a designated secondary containment bin within a fume hood or a marked cabinet[7][10].

  • Container Status: Keep the waste container securely capped at all times, except when adding waste[7][8]. This prevents the release of vapors and protects against spills.

  • Secondary Containment: Liquid waste containers must be placed inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks[8].

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA[12]. For practical laboratory purposes, waste should be removed much more frequently.

Step 5: Final Disposal

Once the waste container is full or has been in the SAA for a designated period (typically 6-12 months, check your institutional policy), you must arrange for its removal[5][7].

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) or equivalent department for a waste pickup[8].

  • Professional Disposal: The EHS office will consolidate waste and transfer it to a licensed hazardous waste disposal company[13][14]. These companies use high-temperature incineration or other specialized methods to safely destroy the chemical waste, in compliance with all federal and state regulations.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Echemi. (2019, July 15). Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)
  • Autech Industry Co.,Limited. (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride CAS 850252-34-5.
  • CymitQuimica. CAS 850252-34-5: Hexanamide, 3-amino-N-cyclopropyl-2-hydro….
  • PubChem. Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (2S,3S)-.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Medical Laboratory Observer. (2019, June 15).
  • University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste.
  • ChemScene. (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide.
  • Jigs Chemical Limited. (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide.
  • TCI Chemicals. (2025, May 2).
  • Fisher Scientific. (2025, December 19).
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • ChemBK. (2024, January 2). Hexanamide,3-amino-N-cyclopropyl-2-hydroxy-, hydrochloride (1:1), (3S)-.
  • Nilfisk. (2016, October 31).
  • Fisher Scientific. (2013, January 18).
  • Doctor 2018. Amino acid metabolism: Disposal of Nitrogen.
  • SlideShare. (2016, November 13). Amino Acids Metabolism: Disposal of Nitrogen.
  • Britannica. (2026, January 28). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?.
  • Synergy Recycling. Cyclopropane Disposal.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Future Medicinal Chemistry. (2025, November 27).
  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.
  • Nutrition Flexbook. 6.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 2
3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.